molecular formula C8H9N3O2 B583487 Acetylisoniazid-d4

Acetylisoniazid-d4

Cat. No.: B583487
M. Wt: 183.20 g/mol
InChI Key: CVBGNAKQQUWBQV-QFFDRWTDSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetyl Isoniazid-d4 serves as a critical deuterated internal standard in quantitative bioanalysis, specifically for monitoring patient adherence to isoniazid (INH) therapy and conducting pharmacokinetic studies. Isoniazid is a first-line prodrug used against Mycobacterium tuberculosis and is rapidly metabolized in the liver, primarily to acetyl-isoniazid (AcINH). This metabolite is largely excreted in urine, making it a key biomarker for therapeutic drug monitoring. The use of Acetyl Isoniazid-d4 in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods enables highly accurate and specific quantification of acetyl-isoniazid levels in human urine, providing a non-invasive means to confirm medication adherence. This is particularly vital in lengthy preventative therapy regimens, where adherence is a major determinant of success. The deuterated standard, typically used alongside Isoniazid-d4, corrects for variability during sample preparation and analysis, ensuring robust and reliable data. Validated LC-MS/MS methodologies incorporating this standard demonstrate sufficient sensitivity and specificity to monitor metabolite levels up to 24 hours post-dose, outperforming colorimetric assays and solidifying its role in advanced clinical research. This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N'-acetyl-2,3,5,6-tetradeuteriopyridine-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O2/c1-6(12)10-11-8(13)7-2-4-9-5-3-7/h2-5H,1H3,(H,10,12)(H,11,13)/i2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVBGNAKQQUWBQV-QFFDRWTDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NNC(=O)C1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(N=C(C(=C1C(=O)NNC(=O)C)[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Acetylisoniazid-d4: A Technical Guide to its Chemical Properties and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylisoniazid-d4 is the deuterated form of acetylisoniazid, the major metabolite of the first-line anti-tuberculosis drug, isoniazid (B1672263).[1] The incorporation of deuterium (B1214612) isotopes into drug molecules, a process known as deuteration, can subtly alter their pharmacokinetic and metabolic profiles.[1] This makes this compound a valuable tool in pharmacokinetic research, drug metabolism studies, and as an internal standard for quantitative analysis by mass spectrometry-based methods.[1][2] This technical guide provides a comprehensive overview of the chemical properties of this compound, a proposed synthesis protocol, and an illustration of the metabolic pathway of its parent compound, isoniazid.

Chemical Properties of this compound

The chemical and physical properties of this compound are summarized in the table below. It is important to note that variations in reported molecular weights and formulas may exist depending on the specific deuteration pattern of the molecule. The data presented here is a consolidation of available information.

PropertyValueSource(s)
Chemical Name N'-acetyl-pyridine-4-carbohydrazide-d4[3]
Synonyms Acetyl Isoniazid-d4, N-Acetylisoniazid-d4[3][4]
CAS Number 1330169-81-7[3][4]
Molecular Formula C₈H₅D₄N₃O₂[4]
Molecular Weight 183.20 g/mol [4]
Appearance White to Off-White Solid[3][4]
Melting Point 170-172 °C[2]
Storage Conditions 2-8°C Refrigerator, protected from light[2][4]

Synthesis of this compound

A detailed, publicly available experimental protocol for the synthesis of this compound is not readily found in the scientific literature. However, a plausible and efficient synthesis can be proposed based on established chemical reactions, namely the acetylation of isoniazid or its deuterated analogue. Two primary synthetic routes are conceivable:

  • Acetylation of Isoniazid-d4: This involves the initial synthesis of Isoniazid-d4, followed by acetylation.

  • Deuterated Acetylation of Isoniazid: This route utilizes a deuterated acetylating agent to introduce the deuterium label onto the acetyl group of isoniazid.

The second approach is often more direct for introducing deuterium at a specific position. A proposed experimental protocol based on the acetylation of isoniazid with a deuterated reagent is outlined below.

Proposed Experimental Protocol: Synthesis via Deuterated Acetylation

This protocol describes the synthesis of this compound by reacting Isoniazid with acetic anhydride-d6.

Materials and Reagents:

  • Isoniazid

  • Acetic anhydride-d6 (99 atom % D)[5]

  • Anhydrous pyridine (B92270)

  • Diethyl ether

  • Distilled water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Ice bath

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve Isoniazid in a minimal amount of anhydrous pyridine with gentle warming and stirring.

  • Addition of Deuterated Reagent: Cool the solution to 0-5°C in an ice bath. Slowly add a stoichiometric equivalent of acetic anhydride-d6 to the stirred solution.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, pour the mixture into a beaker of cold diethyl ether to precipitate the product.

  • Isolation and Purification: Collect the crude this compound by vacuum filtration using a Büchner funnel. Wash the solid with cold diethyl ether to remove any unreacted starting materials and byproducts.

  • Recrystallization: Further purify the product by recrystallization from a suitable solvent system, such as an ethanol-water mixture.

  • Drying: Dry the purified crystals under vacuum to obtain the final product.

  • Characterization: Confirm the identity and purity of the synthesized this compound using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Metabolic Pathway of Isoniazid

This compound is a labeled version of a key metabolite in the metabolic pathway of isoniazid. Understanding this pathway is crucial for interpreting data from studies using the deuterated compound. The primary metabolic route for isoniazid is acetylation in the liver, catalyzed by the N-acetyltransferase 2 (NAT2) enzyme.[6][7] This process leads to the formation of acetylisoniazid, which is then further metabolized.[6]

Isoniazid_Metabolism cluster_main Isoniazid Metabolism Isoniazid Isoniazid Acetylisoniazid Acetylisoniazid Isoniazid->Acetylisoniazid NAT2 IsonicotinicAcid Isonicotinic Acid Isoniazid->IsonicotinicAcid Amidase Hydrazine Hydrazine Isoniazid->Hydrazine Amidase Acetylisoniazid->IsonicotinicAcid Amidase Acetylhydrazine Acetylhydrazine Acetylisoniazid->Acetylhydrazine Amidase Diacetylhydrazine Diacetylhydrazine Acetylhydrazine->Diacetylhydrazine NAT2 ToxicMetabolites Toxic Metabolites Acetylhydrazine->ToxicMetabolites CYP2E1 Hydrazine->Acetylhydrazine NAT2 Hydrazine->ToxicMetabolites CYP2E1

Caption: Metabolic pathway of Isoniazid.

Experimental Workflow for Synthesis

The following diagram illustrates a logical workflow for the proposed synthesis and purification of this compound.

Synthesis_Workflow cluster_workflow Synthesis and Purification of this compound Start Start: Isoniazid & Acetic Anhydride-d6 Reaction Acetylation Reaction (Anhydrous Pyridine, 0°C to RT) Start->Reaction Precipitation Precipitation in Diethyl Ether Reaction->Precipitation Filtration Vacuum Filtration & Washing Precipitation->Filtration CrudeProduct Crude this compound Filtration->CrudeProduct Recrystallization Recrystallization (e.g., Ethanol/Water) CrudeProduct->Recrystallization Drying Vacuum Drying Recrystallization->Drying PureProduct Pure this compound Drying->PureProduct Analysis Characterization (NMR, MS, HPLC) PureProduct->Analysis End End Product Analysis->End

Caption: Proposed workflow for this compound synthesis.

Conclusion

This compound is an indispensable tool for researchers in the field of tuberculosis drug development and pharmacology. While a specific, detailed synthesis protocol is not widely published, this guide provides a robust, proposed methodology based on fundamental organic chemistry principles. The provided data on its chemical properties and the metabolic context of its parent compound, isoniazid, offer a solid foundation for its application in scientific research. The diagrams presented herein serve to visually clarify the metabolic relationships and the logical flow of the proposed synthesis.

References

An In-depth Technical Guide to the Physicochemical Characteristics of Acetylisoniazid-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of Acetylisoniazid-d4, a deuterated isotopologue of Acetylisoniazid. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and metabolic studies. The information presented herein has been compiled from various scientific sources and is presented with clarity and detail to support advanced research and application.

Physicochemical Properties

The following tables summarize the key physicochemical properties of this compound in comparison to its non-deuterated counterpart, Acetylisoniazid.

Table 1: General and Physical Properties
PropertyThis compoundAcetylisoniazid
Appearance White to Off-White SolidWhite Solid
Molecular Formula C₈H₅D₄N₃O₂C₈H₉N₃O₂
Molecular Weight 183.20 g/mol 179.18 g/mol [1][2]
CAS Number 1330169-81-71078-38-2[1][2]
Melting Point 161-163 °C158-159 °C[3]
Solubility Slightly soluble in DMSO and MethanolSoluble in DMSO and Methanol
Storage Conditions -20°C FreezerRoom temperature
Table 2: Spectroscopic and Chromatographic Data
Data TypeThis compoundAcetylisoniazid
Mass Spectrum (LC-MS/MS) Expected [M+H]⁺ at m/z 184.2[M+H]⁺ at m/z 180.1, with a characteristic fragment at m/z 138.1[4][5]
¹H NMR Spectrum The signals corresponding to the pyridine (B92270) ring protons are expected to be absent or significantly reduced in intensity.Specific chemical shifts for the pyridine and acetyl protons are observable.
FTIR Spectrum The C-D stretching vibrations are expected to appear at a lower wavenumber (around 2100-2300 cm⁻¹) compared to the C-H stretches in the non-deuterated form.Characteristic peaks for N-H, C=O, and aromatic C-H stretches are present.

Metabolic Pathway of Isoniazid

Acetylisoniazid is the primary and pharmacologically inactive metabolite of the frontline anti-tuberculosis drug, Isoniazid. The metabolic conversion is primarily catalyzed by the enzyme N-acetyltransferase 2 (NAT2) in the liver. The rate of this acetylation is subject to genetic polymorphism, leading to "fast" and "slow" acetylator phenotypes in the human population. Understanding this pathway is critical for studies on drug efficacy and toxicity.

metabolic_pathway Isoniazid Isoniazid Acetylisoniazid Acetylisoniazid Isoniazid->Acetylisoniazid NAT2 Isonicotinic_Acid Isonicotinic Acid Isoniazid->Isonicotinic_Acid Amidase Hydrazine Hydrazine Isoniazid->Hydrazine Amidase Acetylisoniazid->Isonicotinic_Acid Amidase Acetylhydrazine Acetylhydrazine Acetylisoniazid->Acetylhydrazine Amidase Diacetylhydrazine Diacetylhydrazine (non-toxic) Acetylhydrazine->Diacetylhydrazine NAT2 Toxic_Metabolites Reactive Toxic Metabolites Acetylhydrazine->Toxic_Metabolites CYP450 Hydrazine->Toxic_Metabolites CYP450

Metabolic pathway of Isoniazid.

Experimental Protocols

This section details the methodologies for key experiments related to the characterization of this compound.

Synthesis of Acetylisoniazid

This protocol describes a general method for the synthesis of Acetylisoniazid, which can be adapted for the synthesis of the deuterated analogue by using deuterated precursors.

Materials:

Procedure:

  • In an anhydrous reaction vessel, dissolve Isoniazid in a minimal amount of a suitable solvent.

  • Add acetic anhydride to the solution. The reaction is typically carried out at a controlled temperature, for example, in a water bath at 60°C for 30 minutes.[6]

  • Monitor the reaction progress using an appropriate technique such as Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled.

  • The product, Acetylisoniazid, is purified by recrystallization from a solvent system such as ethanol and ether.[6]

  • The purified product is dried and stored at -20°C.[6]

Determination of Melting Point (Capillary Method)

Apparatus:

  • Melting point apparatus

  • Capillary tubes (one end sealed)

  • Mortar and pestle

Procedure:

  • Ensure the this compound sample is completely dry and finely powdered using a mortar and pestle.

  • Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube into the heating block of the melting point apparatus.

  • Heat the block at a steady and slow rate (e.g., 1-2 °C per minute) when approaching the expected melting point.

  • Record the temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which the entire sample has melted. This range is the melting point.

Determination of Solubility (Shake-Flask Method)

Materials:

  • This compound

  • Selected solvent (e.g., DMSO, Methanol)

  • Glass vials with screw caps

  • Shaker or agitator

  • Centrifuge

  • Analytical balance

  • HPLC or other suitable analytical instrument

Procedure:

  • Add an excess amount of this compound to a known volume of the solvent in a glass vial.

  • Seal the vial and place it on a shaker at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After shaking, centrifuge the suspension to separate the undissolved solid from the saturated solution.

  • Carefully withdraw an aliquot of the clear supernatant.

  • Dilute the aliquot with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Determine the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC.

  • Calculate the solubility based on the measured concentration and the dilution factor.

Workflow for LC-MS/MS Analysis

The following diagram illustrates a typical workflow for the quantitative analysis of this compound in a biological matrix, where it is often used as an internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample_Collection Biological Sample Collection (e.g., Plasma, Urine) Internal_Standard Spiking with This compound (IS) Sample_Collection->Internal_Standard Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Internal_Standard->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer HPLC_Separation HPLC Separation (e.g., C18 column) Supernatant_Transfer->HPLC_Separation ESI Electrospray Ionization (ESI) HPLC_Separation->ESI Mass_Analysis Tandem Mass Spectrometry (MS/MS) ESI->Mass_Analysis Peak_Integration Peak Integration Mass_Analysis->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification of Analyte Calibration_Curve->Quantification

LC-MS/MS analysis workflow.

Conclusion

This technical guide has provided a detailed summary of the physicochemical characteristics of this compound, including its physical properties, spectroscopic data, and its role in the metabolic pathway of Isoniazid. The experimental protocols provided offer a foundation for the synthesis and characterization of this important isotopically labeled compound. The use of deuterated standards like this compound is indispensable for modern bioanalytical and drug metabolism studies, enabling accurate quantification and a deeper understanding of pharmacokinetic and pharmacodynamic relationships. It is anticipated that the information and methodologies presented herein will be a valuable asset to the scientific community in their research endeavors.

References

Acetylisoniazid-d4: A Labeled Internal Standard for the Bioanalysis of Isoniazid and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Acetylisoniazid-d4, a deuterated analog of Acetylisoniazid, and its critical role as a labeled internal standard in the quantitative analysis of the anti-tuberculosis drug Isoniazid (B1672263) and its primary metabolite, Acetylisoniazid. This document details the metabolic pathway of Isoniazid, presents quantitative data from pharmacokinetic studies, and provides in-depth experimental protocols for bioanalytical methods.

Introduction to Isoniazid Metabolism

Isoniazid (INH), a cornerstone in the treatment of tuberculosis, undergoes extensive metabolism in the body, primarily in the liver and intestines.[1][2] The rate and extent of this metabolism are subject to significant interindividual variability, largely due to genetic polymorphisms in the N-acetyltransferase 2 (NAT2) enzyme.[3][4] This variability can impact drug efficacy and toxicity. Accurate quantification of Isoniazid and its metabolites is therefore crucial for therapeutic drug monitoring and pharmacokinetic studies.

The primary metabolic pathway of Isoniazid involves its acetylation to Acetylisoniazid (AcINH) by the NAT2 enzyme.[1][2] Acetylisoniazid is then hydrolyzed by an amidase to form acetylhydrazine (AcHz) and isonicotinic acid (INA).[2][3] Isoniazid can also be directly hydrolyzed to hydrazine (B178648) (Hz) and isonicotinic acid.[1][3] Acetylhydrazine can be further acetylated by NAT2 to the non-toxic diacetylhydrazine or undergo oxidation by cytochrome P450 enzymes to form reactive metabolites implicated in hepatotoxicity.[4][5]

The Role of this compound in Bioanalysis

This compound is the deuterium-labeled form of Acetylisoniazid.[6] In bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), stable isotope-labeled internal standards are the gold standard for accurate and precise quantification. This compound is used as an internal standard in the quantification of Acetylisoniazid, and similarly, Isoniazid-d4 is used for the quantification of Isoniazid.[7][8]

The use of a deuterated internal standard helps to correct for variations in sample preparation, injection volume, and matrix effects, thereby improving the accuracy and reliability of the analytical method.[7]

Quantitative Data

The following tables summarize key quantitative data from various studies on Isoniazid and Acetylisoniazid pharmacokinetics and bioanalytical methods.

Table 1: Pharmacokinetic Parameters of Isoniazid and Acetylisoniazid
ParameterIsoniazid (INH)Acetylisoniazid (AcINH)PopulationReference
Oral Clearance (CL/F) 18.2 ± 2.45 L⋅h⁻¹-Healthy Chinese participants and tuberculosis patients[9]
65 L/h (Fast acetylators)-Healthy Asians[10][11]
35 L/h (Intermediate acetylators)-Healthy Asians[10][11]
8 L/h (Slow acetylators)-Healthy Asians[10][11]
Apparent Volume of Distribution (Vd/F) 56.8 ± 5.53 L25.7 ± 1.30 LHealthy Chinese participants and tuberculosis patients[9]
Absorption Rate Constant (Ka) 3.94 ± 0.44 h⁻¹-Healthy Chinese participants and tuberculosis patients[9]
Fraction of INH converted to AcINH (FM) 0.81 ± 0.076-Healthy Chinese participants and tuberculosis patients[9]
Table 2: Bioanalytical Method Parameters for Isoniazid and Acetylisoniazid Quantification
ParameterIsoniazid (INH)Acetylisoniazid (AcINH)MatrixMethodReference
Calibration Range 0.234–30.0 µg/mL0.234–30.0 µg/mLHuman UrineLC-MS/MS[7]
0.12–15.89 mg⋅L⁻¹0.13–17.08 mg⋅L⁻¹PlasmaHPLC[12]
Lower Limit of Quantification (LLOQ) 0.234 µg/mL0.234 µg/mLHuman UrineLC-MS/MS[7]
30 ng/mL-UrineMicellar Liquid Chromatography[13]
Limit of Detection (LOD) 10 ng/mL-UrineMicellar Liquid Chromatography[13]
Intra-day Precision (%RSD) <16.0%-UrineMicellar Liquid Chromatography[13]
Inter-day Precision (%RSD) <16.0%-UrineMicellar Liquid Chromatography[13]
Accuracy (%RE) -0.9 to +8.5%-UrineMicellar Liquid Chromatography[13]

Experimental Protocols

This section provides detailed methodologies for the quantification of Isoniazid and Acetylisoniazid in biological matrices using this compound as an internal standard.

LC-MS/MS Method for Quantification in Human Urine[7][14]
  • Sample Preparation (Solid Phase Extraction):

    • Urine samples are prepared using solid-phase extraction.

    • Isoniazid-d4 and this compound are added as internal standards.

  • Chromatography:

    • HPLC System: Agilent 1260 series or equivalent.

    • Analytical Column: Reversed-phase Atlantis T3, 3 µm, 2.1 mm × 100 mm.

    • Column Temperature: 30 °C.

    • Mobile Phase: Isocratic elution with 5 mM ammonium (B1175870) acetate (B1210297) and acetonitrile (B52724) (98:2, v/v).

    • Flow Rate: 0.250 mL/min.

    • Injection Volume: 1 μL.

    • Autosampler Temperature: ~8 °C.

  • Mass Spectrometry:

    • Mass Spectrometer: AB Sciex™ API 5500 triple quadrupole mass spectrometer or equivalent.

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection Mode: Multiple reaction monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for Isoniazid, Acetylisoniazid, Isoniazid-d4, and this compound are monitored.

LC-MS/MS Method for Quantification in Human Plasma[15][16]
  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma, add 100 µL of acetonitrile containing an internal standard (e.g., phenacetin).

    • Vortex the mixture for 5 minutes.

    • Centrifuge at 9000× g and 4 °C for 10 minutes.

    • Take 50 µL of the supernatant and dilute with 150 µL of water containing 0.1% formic acid.

    • Inject 2 µL of the final solution into the LC-MS/MS system.

  • Chromatography:

    • Column: Reversed-phase C18 column.

    • Elution: Gradient elution.

  • Mass Spectrometry:

    • Detection Mode: Multiple reaction monitoring (MRM).

Visualizations

The following diagrams illustrate the metabolic pathway of Isoniazid and a typical experimental workflow for its quantification.

Isoniazid_Metabolism INH Isoniazid (INH) AcINH Acetylisoniazid (AcINH) INH->AcINH NAT2 INA Isonicotinic Acid (INA) INH->INA Amidase Hz Hydrazine (Hz) INH->Hz Amidase AcINH->INA Amidase AcHz Acetylhydrazine (AcHz) AcINH->AcHz Amidase DiAcHz Diacetylhydrazine AcHz->DiAcHz NAT2 Reactive Reactive Metabolites AcHz->Reactive CYP450

Metabolic pathway of Isoniazid.

Bioanalytical_Workflow Sample Biological Sample (Urine/Plasma) Spike Spike with This compound (IS) Sample->Spike Extraction Sample Preparation (SPE or Protein Precipitation) Spike->Extraction LC LC Separation Extraction->LC MS MS/MS Detection (MRM) LC->MS Data Data Analysis (Quantification) MS->Data

Experimental workflow for bioanalysis.

References

An In-depth Technical Guide to the Synthesis and Purification of Acetylisoniazid-d4 for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of Acetylisoniazid-d4, a crucial labeled compound for pharmacokinetic and drug metabolism studies. The following sections detail the necessary materials, experimental protocols, and analytical methods for obtaining high-purity this compound for research purposes.

Introduction

This compound is the deuterated form of acetylisoniazid, the primary metabolite of the first-line anti-tuberculosis drug, isoniazid (B1672263).[1] The incorporation of deuterium (B1214612) atoms creates a stable, heavier isotope of the molecule, making it an ideal internal standard for quantitative analysis by mass spectrometry-based techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2][3] Its use allows for precise and accurate measurement of isoniazid and its metabolites in biological matrices, which is essential for pharmacokinetic studies, therapeutic drug monitoring, and understanding the metabolic pathways of isoniazid.[1][2]

This guide outlines a reproducible methodology for the chemical synthesis of this compound, starting from the commercially available deuterated precursor, Isoniazid-d4. It also provides detailed procedures for the purification and analytical characterization of the final product to ensure its suitability for research applications.

Synthesis of this compound

The synthesis of this compound is achieved through the acetylation of Isoniazid-d4 using a deuterated acetylating agent, typically acetic anhydride-d6. This reaction is a straightforward N-acetylation of the terminal hydrazine (B178648) nitrogen.

Materials and Reagents
Material/ReagentGradeSupplierNotes
Isoniazid-d4 (Isonicotinic acid hydrazide-d4)≥98% purityCommercially AvailableStarting material.
Acetic Anhydride-d6≥99 atom % DCommercially AvailableDeuterated acetylating agent.
Pyridine (B92270)AnhydrousCommercially AvailableSolvent and acid scavenger.
Diethyl EtherAnhydrousCommercially AvailableFor precipitation of the product.
EthanolReagent GradeCommercially AvailableFor recrystallization.
Experimental Protocol: Acetylation of Isoniazid-d4
  • In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Isoniazid-d4 (1 equivalent) in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).

  • Slowly add acetic anhydride-d6 (1.1 equivalents) to the stirred solution at room temperature.

  • Heat the reaction mixture to 60°C and maintain this temperature for 30 minutes.[2][4]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., ethyl acetate/methanol, 9:1 v/v).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Slowly add the reaction mixture to a beaker containing an excess of cold, anhydrous diethyl ether with vigorous stirring to precipitate the product.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with a small amount of cold diethyl ether to remove residual pyridine and unreacted acetic anhydride-d6.

  • Dry the crude this compound under vacuum.

Synthesis_Workflow Isoniazid_d4 Isoniazid-d4 Reaction Acetylation Reaction (60°C, 30 min) Isoniazid_d4->Reaction Acetic_Anhydride_d6 Acetic Anhydride-d6 Acetic_Anhydride_d6->Reaction Pyridine Pyridine (Solvent) Pyridine->Reaction Precipitation Precipitation (Diethyl Ether) Reaction->Precipitation Crude_Product Crude this compound Precipitation->Crude_Product

Diagram 1: Synthesis Workflow for this compound.

Purification of this compound

The crude product obtained from the synthesis typically requires purification to remove any unreacted starting materials, by-products, or residual solvents. Recrystallization is a common and effective method for this purpose.

Experimental Protocol: Recrystallization
  • Dissolve the crude this compound in a minimal amount of hot ethanol.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered to remove the charcoal.

  • Allow the clear filtrate to cool slowly to room temperature to induce crystallization.

  • Further cool the mixture in an ice bath to maximize the yield of the purified crystals.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold ethanol.

  • Dry the purified this compound under vacuum to a constant weight.

Purification_Workflow Crude_Product Crude this compound Dissolution Dissolve in Hot Ethanol Crude_Product->Dissolution Crystallization Slow Cooling & Ice Bath Dissolution->Crystallization Filtration Vacuum Filtration Crystallization->Filtration Purified_Product Purified this compound Filtration->Purified_Product

Diagram 2: Purification Workflow for this compound.

Analytical Characterization and Quality Control

The identity, purity, and isotopic enrichment of the synthesized this compound must be confirmed using appropriate analytical techniques.

Data Presentation
ParameterMethodExpected Value/Result
Identity
Molecular WeightMass Spectrometry183.20 g/mol
Molecular Formula-C₈H₅D₄N₃O₂
Purity
Purity AssayHPLC-UV≥98%
Melting PointMelting Point ApparatusApprox. 161-163 °C (for non-deuterated)
Isotopic Enrichment
Deuterium ContentMass Spectrometry/NMR≥99 atom % D
Spectroscopic Data
¹H NMRNMR SpectroscopyConsistent with deuterated structure
¹³C NMRNMR SpectroscopyConsistent with structure
Mass SpectrumLC-MS/MS[M+H]⁺ at m/z 184.1
Analytical Methodologies
  • High-Performance Liquid Chromatography (HPLC): Purity is assessed using a reverse-phase HPLC system with UV detection. A C18 column is typically used with a mobile phase consisting of a buffer (e.g., ammonium (B1175870) acetate) and an organic modifier (e.g., acetonitrile).[2]

  • Mass Spectrometry (MS): Confirms the molecular weight of this compound and determines the level of deuterium incorporation. Electrospray ionization (ESI) is a suitable technique.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure. In the ¹H NMR spectrum, the signal corresponding to the acetyl methyl protons should be absent or significantly reduced, confirming successful deuteration.

QC_Workflow cluster_analysis Quality Control Purified_Product Purified this compound Analysis Analytical Testing Purified_Product->Analysis HPLC HPLC-UV (Purity) Analysis->HPLC MS Mass Spectrometry (Identity, Isotopic Enrichment) Analysis->MS NMR NMR Spectroscopy (Structure Confirmation) Analysis->NMR Final_Product Qualified this compound

Diagram 3: Quality Control Workflow for this compound.

Conclusion

This technical guide provides a detailed framework for the synthesis and purification of high-purity this compound for research applications. By following the outlined experimental protocols and analytical methods, researchers can confidently prepare this essential internal standard for use in pharmacokinetic and drug metabolism studies of isoniazid. Adherence to these procedures will ensure the accuracy and reliability of experimental results.

References

An In-depth Technical Guide on Exploratory Studies Using Stable Isotope-Labeled Acetylisoniazid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of stable isotope-labeled acetylisoniazid (B140540) in exploratory metabolic and pharmacokinetic studies. Acetylisoniazid is the primary metabolite of the first-line anti-tuberculosis drug, isoniazid (B1672263). Understanding its metabolic fate is crucial for elucidating the mechanisms of isoniazid-induced hepatotoxicity and for the development of safer therapeutic strategies. The use of stable isotope labeling offers a powerful tool to trace the biotransformation and disposition of acetylisoniazid without the complications of radioactivity.

Introduction to Acetylisoniazid Metabolism

Isoniazid undergoes acetylation in the liver, catalyzed by the polymorphic N-acetyltransferase 2 (NAT2) enzyme, to form acetylisoniazid.[1][2] Acetylisoniazid is then further metabolized through hydrolysis to form acetylhydrazine and isonicotinic acid.[1][3] Acetylhydrazine is a key toxic metabolite implicated in isoniazid-induced liver injury.[4][5] It can be further acetylated to the non-toxic diacetylhydrazine or undergo oxidation by cytochrome P450 enzymes to form reactive intermediates that can bind to liver macromolecules.[1][4] The rate of isoniazid acetylation varies significantly among individuals, leading to "fast" and "slow" acetylator phenotypes, which can influence both therapeutic efficacy and the risk of adverse effects.[6]

Stable isotope-labeled acetylisoniazid, such as deuterium (B1214612) (d3 or d4) or carbon-13 (¹³C) labeled variants, serves as a valuable tracer in metabolic studies.[7][8] These labeled compounds can be distinguished from their endogenous counterparts by mass spectrometry, allowing for precise tracking of their metabolic pathways and quantification in biological matrices.[8][9][10]

Synthesis of Stable Isotope-Labeled Acetylisoniazid

While detailed proprietary synthesis methods are often not fully disclosed in the public domain, a general and plausible approach for the synthesis of stable isotope-labeled acetylisoniazid involves the N-acetylation of isoniazid using a labeled acetylating agent. For example, the synthesis of acetylisoniazid-d3 can be achieved by reacting isoniazid with acetic anhydride-d6.

General Experimental Protocol for Synthesis of Acetylisoniazid-d3:

  • Dissolution: Isoniazid is dissolved in a suitable aprotic solvent, such as dichloromethane (B109758) or tetrahydrofuran, under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Acetylating Agent: A stoichiometric amount of acetic anhydride-d6 is added dropwise to the isoniazid solution at room temperature with constant stirring.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure the complete consumption of the starting material.

  • Work-up: Upon completion, the reaction mixture is quenched with a mild base, such as a saturated sodium bicarbonate solution, to neutralize any remaining acetic anhydride (B1165640) and acetic acid-d3 byproduct.

  • Extraction: The aqueous layer is extracted multiple times with an organic solvent like ethyl acetate.

  • Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica (B1680970) gel or by recrystallization to yield pure acetylisoniazid-d3.

  • Characterization: The final product is characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm its identity, purity, and isotopic enrichment.

Experimental Protocols for In Vivo and In Vitro Studies

The use of stable isotope-labeled acetylisoniazid in exploratory studies typically involves its administration to an animal model or incubation with cellular or subcellular fractions, followed by the analysis of biological samples to identify and quantify its metabolites.

In Vivo Animal Studies

Protocol for a Pharmacokinetic and Metabolism Study in Rats:

  • Animal Model: Male Wistar rats are commonly used for pharmacokinetic studies of isoniazid and its metabolites.[11]

  • Dosing: A solution of stable isotope-labeled acetylisoniazid (e.g., acetylisoniazid-d4) in a suitable vehicle (e.g., saline) is administered to the rats via oral gavage or intravenous injection.

  • Sample Collection: Blood samples are collected at predetermined time points post-dosing via tail vein or cardiac puncture. Urine and feces can also be collected over a specified period using metabolic cages. At the end of the study, tissues such as the liver can be harvested.

  • Sample Preparation: Plasma is separated from blood by centrifugation. Urine samples are centrifuged to remove any particulate matter. Tissue samples are homogenized.

  • Analytical Method: The concentrations of the labeled acetylisoniazid and its metabolites in the biological samples are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[8][9][10][12] This typically involves protein precipitation or solid-phase extraction followed by chromatographic separation and mass spectrometric detection.

In Vitro Metabolism Studies

Protocol for Incubation with Liver Microsomes:

  • Preparation of Microsomes: Liver microsomes are prepared from animal or human liver tissue by differential centrifugation.

  • Incubation Mixture: The incubation mixture typically contains liver microsomes, a NADPH-generating system (as a source of cofactors for cytochrome P450 enzymes), a buffer (e.g., phosphate (B84403) buffer, pH 7.4), and the stable isotope-labeled acetylisoniazid.

  • Incubation: The reaction is initiated by the addition of the labeled substrate and incubated at 37°C for a specific period.

  • Reaction Termination: The reaction is stopped by the addition of a cold organic solvent, such as acetonitrile (B52724) or methanol.

  • Analysis: The mixture is centrifuged to pellet the protein, and the supernatant is analyzed by LC-MS/MS to identify and quantify the metabolites formed.

Data Presentation

Quantitative data from studies using radiolabeled acetylisoniazid provides valuable insights into its disposition and metabolic fate. The following tables summarize key findings from a study investigating the metabolism of [¹⁴C]acetylisoniazid in rats and rabbits.[7] While not using stable isotopes, this data is illustrative of the quantitative information that can be obtained in such exploratory studies.

Table 1: Cumulative Excretion of ¹⁴C in Urine and Expired Air Following a Single Oral Dose of [¹⁴C]Acetylisoniazid (200 mg/kg) in Rats and Rabbits [7]

Species% of Dose in Urine (6h)% of Dose as ¹⁴CO₂ (6h)
Rat45.3 ± 3.210.1 ± 0.8
Rabbit30.1 ± 2.518.2 ± 1.5

Table 2: Covalent Binding of ¹⁴C to Hepatic Protein 6 Hours After a Single Dose of [¹⁴C]Acetylisoniazid or [¹⁴C]Acetylhydrazine [7]

CompoundDose (mg/kg)Covalent Binding (nmol equivalents/mg protein)
Rat
[¹⁴C]Acetylisoniazid200 (p.o.)0.25 ± 0.03
[¹⁴C]Acetylhydrazine50 (i.p.)0.89 ± 0.11
Rabbit
[¹⁴C]Acetylisoniazid200 (p.o.)0.55 ± 0.07
[¹⁴C]Acetylhydrazine50 (i.p.)0.41 ± 0.05

Visualization of Metabolic Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key metabolic pathways and a typical experimental workflow for studies involving stable isotope-labeled acetylisoniazid.

cluster_0 Isoniazid Metabolism Isoniazid Isoniazid Acetylisoniazid Acetylisoniazid Isoniazid->Acetylisoniazid NAT2 Isonicotinic_Acid_1 Isonicotinic Acid Isoniazid->Isonicotinic_Acid_1 Amidase Hydrazine Hydrazine Isoniazid->Hydrazine Amidase Acetylhydrazine Acetylhydrazine (Toxic Metabolite) Acetylisoniazid->Acetylhydrazine Amidase Isonicotinic_Acid_2 Isonicotinic Acid Acetylisoniazid->Isonicotinic_Acid_2 Amidase Diacetylhydrazine Diacetylhydrazine (Non-toxic) Acetylhydrazine->Diacetylhydrazine NAT2 Reactive_Metabolites Reactive Metabolites Acetylhydrazine->Reactive_Metabolites CYP450 Macromolecular_Adducts Macromolecular Adducts Reactive_Metabolites->Macromolecular_Adducts

Caption: Metabolic pathway of isoniazid and its metabolites.

cluster_1 Experimental Workflow for In Vivo Study start Start administer Administer Stable Isotope-Labeled Acetylisoniazid to Animal Model start->administer collect_samples Collect Biological Samples (Blood, Urine, Tissues) administer->collect_samples prepare_samples Sample Preparation (Extraction, Cleanup) collect_samples->prepare_samples analyze LC-MS/MS Analysis prepare_samples->analyze data_analysis Data Analysis (Pharmacokinetic Modeling, Metabolite Identification) analyze->data_analysis end End data_analysis->end

References

Methodological & Application

Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of Acetylisoniazid using Acetylisoniazid-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isoniazid (B1672263) is a primary drug used in the treatment of tuberculosis. Monitoring its major metabolite, acetylisoniazid (B140540), is crucial for therapeutic drug monitoring and adherence assessment.[1][2][3] This application note describes a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of acetylisoniazid in biological matrices. The use of a stable isotope-labeled internal standard, Acetylisoniazid-d4, ensures high accuracy and precision by compensating for variability in sample preparation and instrument response.[4][5][6]

Principle

The method utilizes a stable isotope dilution technique where a known amount of this compound is added to the samples at the beginning of the workflow.[4][7] Since this compound is chemically and physically almost identical to acetylisoniazid, it experiences the same processing effects, such as extraction efficiency and matrix effects.[5][7] The mass spectrometer can differentiate between the analyte and the deuterated internal standard based on their mass-to-charge ratios.[4] Quantification is then achieved by calculating the peak area ratio of the analyte to the internal standard, which provides a more accurate and reproducible measurement.

Materials and Reagents

  • Acetylisoniazid (analyte) reference standard

  • This compound (internal standard) reference standard[1][2]

  • Methanol (LC-MS grade)

  • Acetonitrile (B52724) (LC-MS grade)[1][8]

  • Ammonium (B1175870) acetate[1]

  • Formic acid (LC-MS grade)[8]

  • Ultrapure water

  • Blank biological matrix (e.g., human urine or plasma)[1][9]

Experimental Protocols

Sample Preparation (Solid-Phase Extraction - SPE)

This protocol is adapted from a validated method for urine samples.[1]

  • Sample Thawing and Vortexing: Thaw frozen samples at room temperature and vortex for approximately 30 seconds to ensure homogeneity.[1]

  • Internal Standard Spiking: To a 100 µL aliquot of the sample, add a specific volume of the this compound internal standard working solution. For blank samples, add the same volume of a solution without the internal standard.[1]

  • Vortexing and Sonication: Vortex the mixture for 30 seconds and then sonicate on ice for about 5 minutes.[1]

  • SPE Column Conditioning: Condition a polymeric reversed-phase SPE column (e.g., Phenomenex Strata X) with 2 mL of acetonitrile, followed by 2 mL of HPLC grade water, and finally 2 mL of 10 mM ammonium acetate (B1210297) solution.[1]

  • Sample Loading: Load the prepared sample mixture onto the conditioned SPE cartridge.[1]

  • Washing: Wash the cartridge twice with 2 mL of HPLC grade water to remove interferences.[1]

  • Drying: Dry the cartridge under maximum flow for 10 seconds to remove excess water.[1]

  • Elution: Elute the analytes in a two-step process: first with 100 µL of acetonitrile, followed by 750 µL of a solution of 5 mM ammonium acetate and acetonitrile (98:2, v/v).[1]

  • Final Preparation: Vortex the eluant briefly and transfer an aliquot to a 96-well plate or autosampler vial for LC-MS/MS analysis.[1]

LC-MS/MS Analysis

The following are representative LC-MS/MS conditions. Optimization may be required for different instrumentation.

Liquid Chromatography (LC) Conditions

ParameterValue
LC System Agilent 1260 series or equivalent[1]
Column Reversed-phase Atlantis T3, 3 µm, 2.1 mm × 100 mm[1]
Column Temperature 30 °C[1]
Mobile Phase Isocratic elution with 5 mM ammonium acetate and acetonitrile (98:2, v/v)[1]
Flow Rate 0.250 mL/min[1]
Injection Volume 2 µL[8]
Run Time 5 minutes[1]

Mass Spectrometry (MS) Conditions

ParameterValue
Mass Spectrometer AB Sciex™ API 5500 triple quadrupole or equivalent[1]
Ionization Mode Positive Electrospray Ionization (ESI+)[1][8]
Scan Type Multiple Reaction Monitoring (MRM)[1][8]
Curtain Gas 30 psi[8]
Collision Gas Set according to instrument optimization
IonSpray Voltage 4800 V[8]
Temperature 550 °C[2]
Nebulizer Gas (Gas 1) 40 psi[8]
Turbo Gas (Gas 2) 40 psi[8]

MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)
AcetylisoniazidOptimized ValueOptimized Value
This compoundOptimized ValueOptimized Value

Note: The specific m/z values for precursor and product ions need to be optimized for the specific instrument used.

Data Presentation

The quantitative performance of the method should be evaluated according to regulatory guidelines such as those from the FDA and EMA.[1][9][10]

Table 1: Calibration Curve and Linearity

AnalyteCalibration Range (µg/mL)Correlation Coefficient (r²)Weighting Factor
Acetylisoniazid0.234 – 30.0[1]> 0.991/x²

Table 2: Accuracy and Precision

Quality Control (QC) LevelNominal Conc. (µg/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ0.234[1]< 20%80-120%< 20%80-120%
Low (LQC)0.586[1]< 15%85-115%< 15%85-115%
Medium (MQC)12.0[1]< 15%85-115%< 15%85-115%
High (HQC)24.0[1]< 15%85-115%< 15%85-115%

Data presented are typical acceptance criteria based on FDA and EMA guidelines.[1][9]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Urine) spike Spike with This compound (IS) sample->spike vortex_sonicate Vortex & Sonicate spike->vortex_sonicate spe Solid-Phase Extraction (SPE) vortex_sonicate->spe elute Elution spe->elute lc_separation LC Separation elute->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection integration Peak Integration ms_detection->integration ratio Calculate Peak Area Ratio (Analyte/IS) integration->ratio quantification Quantification using Calibration Curve ratio->quantification

Caption: Experimental workflow for LC-MS/MS analysis.

internal_standard_principle cluster_sample Biological Sample cluster_standard Internal Standard cluster_processing Sample Processing & Analysis cluster_result Quantification Analyte Acetylisoniazid (Unknown Amount) Processing Extraction, LC Separation, Ionization, Detection Analyte->Processing Variable Loss & Matrix Effects IS This compound (Known Amount) IS->Processing Same Variable Loss & Matrix Effects Ratio Peak Area Ratio (Analyte / IS) Processing->Ratio Measurement Concentration Accurate Concentration of Acetylisoniazid Ratio->Concentration Calculation

Caption: Principle of stable isotope-labeled internal standard.

References

Application Note: Quantitative Analysis of Acetylisoniazid in Urine using a Validated LC-MS/MS Method with Acetylisoniazid-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isoniazid (B1672263) (INH) is a primary and effective first-line drug for the treatment of tuberculosis.[1][2] The primary route of metabolism for INH is through acetylation in the liver by the N-acetyltransferase 2 (NAT2) enzyme, which converts it to its main, non-toxic metabolite, acetylisoniazid (B140540) (AcINH).[1][3][2][4][5][6] This metabolite is predominantly excreted in the urine, making its quantification a reliable and non-invasive method for monitoring patient adherence to INH therapy.[1][3][2] This application note details a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and accurate quantification of AcINH in human urine, employing Acetylisoniazid-d4 as a stable isotope-labeled internal standard to ensure precision.[1][3][2]

Experimental Protocols

1. Materials and Reagents

  • Analytes and Internal Standards:

    • Isoniazid (INH) reference standard (97.1% purity)[1]

    • Acetylisoniazid (AcINH) reference standard (98.0% purity)[1]

    • Isoniazid-d4 (INH-d4) internal standard (98.0% purity)[1]

    • This compound (AcINH-d4) internal standard (98.0% purity)[1]

  • Solvents and Chemicals:

  • Solid Phase Extraction (SPE) Cartridges:

    • Strata X 33 µm Polymeric Reversed Phase, 200 mg/3 mL[1]

2. Sample Preparation: Solid Phase Extraction (SPE)

  • Thaw patient urine samples, calibration standards (STDs), and quality control (QC) samples at room temperature.

  • Vortex each sample for approximately 30 seconds.

  • Transfer 100 µL of each sample into a 1.5 mL microcentrifuge tube.[1]

  • Add 500 µL of the internal standard solution (ISS), which consists of 50 mM ammonium bicarbonate containing 0.050 µg/mL of INH-d4 and AcINH-d4, to each tube. For the double blank sample, add 500 µL of ISS-free 50 mM ammonium bicarbonate solution.[1]

  • Vortex the samples for approximately 30 seconds.

  • Sonicate the samples on ice for about 5 minutes.[1]

  • Condition the SPE cartridges.

  • Load the entire sample mixture onto the conditioned SPE cartridges.

  • Wash the cartridges to remove interfering substances.

  • Elute the analytes (INH and AcINH) and internal standards from the cartridges.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatography System: A system capable of delivering an isocratic mobile phase.

  • Analytical Column: Atlantis T3 analytical column.[1][2]

  • Mobile Phase: An isocratic mobile phase of 5 mM ammonium acetate and acetonitrile (98:2, v/v).[1][2]

  • Mass Spectrometer: A triple quadrupole mass spectrometer, such as the AB Sciex™ API 5500, is used for detection.[1][2]

  • Ionization Mode: Positive electrospray ionization (ESI+).[1][2]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[1][2]

Data Presentation

Table 1: LC-MS/MS Method Validation Parameters

ParameterIsoniazid (INH)Acetylisoniazid (AcINH)
Calibration Curve Range 0.234–30.0 µg/mL[1][3][2]0.234–30.0 µg/mL[1][3][2]
Lower Limit of Quantification (LLOQ) 0.234 µg/mL[1]0.234 µg/mL[1]
Signal-to-Noise Ratio at LLOQ 7.07[1][3][2]6.23[1][3][2]
Intra-day Precision (%CV) Meets FDA and EMA guidelines[1][3][2]Meets FDA and EMA guidelines[1][3][2]
Inter-day Precision (%CV) Meets FDA and EMA guidelines[1][3][2]Meets FDA and EMA guidelines[1][3][2]
Accuracy (% bias) Meets FDA and EMA guidelines[1][3][2]Meets FDA and EMA guidelines[1][3][2]

Table 2: Quality Control Sample Concentrations

QC LevelConcentration (µg/mL)
QC-LLOQ 0.234[1]
QC-Low 0.586[1]
QC-Medium 12.0[1]
QC-High 24.0[1]
QC-Dilution 48.0[1]

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis urine_sample Urine Sample Collection (100 µL) add_is Addition of this compound Internal Standard Solution urine_sample->add_is vortex_sonicate Vortexing and Sonication add_is->vortex_sonicate spe Solid Phase Extraction (SPE) vortex_sonicate->spe lc_ms LC-MS/MS Analysis spe->lc_ms data_processing Data Processing and Quantification lc_ms->data_processing

Caption: Experimental workflow for the quantitative analysis of acetylisoniazid in urine.

logical_relationship cluster_analytes Analytes in Sample cluster_measurement LC-MS/MS Measurement cluster_quantification Quantification acinh Acetylisoniazid (Analyte) peak_area_analyte Peak Area of Acetylisoniazid acinh->peak_area_analyte Measures acinh_d4 This compound (Internal Standard) peak_area_is Peak Area of this compound acinh_d4->peak_area_is Measures ratio Peak Area Ratio (Analyte / Internal Standard) peak_area_analyte->ratio Calculates peak_area_is->ratio Calculates concentration Concentration of Acetylisoniazid ratio->concentration Determines via Calibration Curve

Caption: Logical relationship of internal standard use in quantitative analysis.

References

Application Note: Solid Phase Extraction Protocol for the Quantification of Acetylisoniazid in Human Urine Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This application note details a robust and validated solid phase extraction (SPE) protocol for the quantification of acetylisoniazid (B140540) (AcINH), the primary metabolite of the anti-tuberculosis drug isoniazid (B1672263) (INH), in human urine. The method employs a deuterated internal standard (AcINH-d4) to ensure high accuracy and precision, making it suitable for clinical and research applications such as therapeutic drug monitoring and adherence studies. The use of SPE produces cleaner extracts, minimizing matrix effects and improving the reliability of subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] This protocol is based on a validated bioanalytical method that meets the guidelines of the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1]

Experimental Protocol

Materials and Reagents

  • Reference Standards: Acetylisoniazid (AcINH) and Acetylisoniazid-d4 (AcINH-d4)

  • SPE Cartridges: Strata X 33 µm Polymeric Reversed Phase, 200 mg/3 mL

  • Solvents and Chemicals:

  • Equipment:

    • Vortex mixer

    • Sonicator

    • Microcentrifuge

    • Positive pressure manifold for SPE

    • Analytical balance

    • Volumetric flasks and pipettes

Internal Standard (IS) Solution Preparation

  • Prepare a stock solution of AcINH-d4 in a suitable solvent (e.g., methanol or DMSO).

  • Prepare a working Internal Standard Solution (ISS) by diluting the AcINH-d4 stock solution in 50 mM ammonium bicarbonate to a final concentration of 0.050 µg/mL.[1]

Sample Preparation

  • Thaw frozen urine samples, calibration standards, and quality control (QC) samples at room temperature.

  • Vortex each sample for approximately 30 seconds to ensure homogeneity.[1]

  • Transfer 100 µL of each urine sample into a 1.5 mL microcentrifuge tube.[1]

  • Add 500 µL of the Internal Standard Solution (0.050 µg/mL AcINH-d4 in 50 mM ammonium bicarbonate) to each tube.[1]

  • Vortex the mixture for approximately 30 seconds.[1]

  • Sonicate the samples on ice for approximately 5 minutes.[1]

Solid Phase Extraction Procedure

The following steps should be performed using a positive pressure manifold.

  • Conditioning:

    • Condition the Strata X SPE cartridges with 2 mL of acetonitrile.[1]

    • Follow with 2 mL of HPLC grade water.[1]

    • Finally, equilibrate with 2 mL of 10 mM ammonium acetate solution.[1]

  • Loading:

    • Load the entire pre-treated sample mixture (600 µL) onto the conditioned SPE cartridge.[1]

  • Washing:

    • Wash the cartridge twice with 2 mL of HPLC grade water to remove interfering matrix components.[1]

    • Dry the cartridge under maximum flow for 10 seconds to remove excess water.[1]

  • Elution:

    • Perform a two-step elution.

    • First, add 100 µL of acetonitrile to the cartridge.[1]

    • Second, add 750 µL of a solution of 5 mM ammonium acetate in acetonitrile (2:98, v/v).[1]

    • Collect the entire eluate.

  • Post-Elution:

    • Briefly vortex the collected eluate.[1]

    • Transfer an aliquot (e.g., 200 µL) to a 96-well plate or autosampler vial for LC-MS/MS analysis.[1]

Data Presentation

The performance of this SPE protocol was validated, demonstrating its robustness, accuracy, and precision.[1] The quantitative data from the validation study are summarized below.

Table 1: Method Validation Parameters for Acetylisoniazid

ParameterResult
Linearity Range0.234 – 30.0 µg/mL[1]
Regression ModelLinear, weighted by 1/x²[1]
Lower Limit of Quantification (LLOQ)0.234 µg/mL[1]
Signal-to-Noise Ratio at LLOQ> 6[1]

Table 2: Recovery and Matrix Effect for Acetylisoniazid

ParameterAverage Result (%)
Extraction Recovery99.8%[1]
Process Efficiency97.2%[1]
Matrix Effect (Precision of Slopes)2.8%[1]

Table 3: Accuracy and Precision of Quality Control Samples

QC LevelAccuracy (% Bias)Precision (% CV)
LLOQ (0.234 µg/mL)Within ±20%≤20%
LowWithin ±15%≤15%
MediumWithin ±15%≤15%
HighWithin ±15%≤15%
Note: Specific values for accuracy and precision across multiple validation batches met the acceptance criteria set by the FDA and EMA.[1]

Visualization

Diagram 1: SPE Workflow for Acetylisoniazid Extraction

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid Phase Extraction sample 100 µL Urine Sample is 500 µL AcINH-d4 IS (in 50 mM Amm. Bicarb) mix Vortex & Sonicate condition 1. Condition 2mL ACN 2mL Water 2mL 10mM Amm. Acetate mix->condition Pre-treated Sample load 2. Load Sample condition->load wash 3. Wash 2 x 2mL Water load->wash elute 4. Elute 100µL ACN 750µL 5mM Amm. Acetate in ACN wash->elute analysis LC-MS/MS Analysis elute->analysis

Caption: Workflow of the solid phase extraction protocol for acetylisoniazid.

References

Revolutionizing Tuberculosis Research: A Validated Bioanalytical Method for Isoniazid and Acetylisoniazid using Acetylisoniazid-d4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this application note provides a detailed protocol for a robust and sensitive bioanalytical method for the simultaneous quantification of the anti-tuberculosis drug isoniazid (B1672263) (INH) and its primary metabolite, acetylisoniazid (B140540) (AcINH), in biological matrices. This method incorporates the use of a deuterated internal standard, Acetylisoniazid-d4, to ensure high accuracy and precision, making it suitable for pharmacokinetic studies, therapeutic drug monitoring, and adherence assessment.

This liquid chromatography-tandem mass spectrometry (LC-MS/MS) method offers significant improvements in sensitivity and specificity over older techniques. The use of stable isotope-labeled internal standards, Isoniazid-d4 and this compound, minimizes matrix effects and variabilities in sample processing and instrument response, leading to reliable and reproducible results.

Core Principles and Workflow

The methodology is based on the principle of separating the analytes of interest from the biological matrix using solid-phase extraction (SPE). Following extraction, the compounds are chromatographically separated and then detected by a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode. This highly selective detection method allows for precise quantification of both isoniazid and acetylisoniazid.

workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing SampleCollection Biological Sample (e.g., Urine, Plasma) InternalStandard Addition of Isoniazid-d4 & This compound SampleCollection->InternalStandard SPE Solid-Phase Extraction (SPE) InternalStandard->SPE Elution Elution of Analytes SPE->Elution Injection LC Injection Elution->Injection Chromatography Chromatographic Separation Injection->Chromatography Ionization Electrospray Ionization (ESI) Chromatography->Ionization Detection Mass Spectrometry (MRM Detection) Ionization->Detection Quantification Quantification Detection->Quantification Reporting Reporting Quantification->Reporting

Bioanalytical workflow from sample preparation to data analysis.

Experimental Protocols

This section provides a detailed protocol for the quantification of isoniazid and acetylisoniazid in human urine, adapted from a validated method.[1][2][3]

Materials and Reagents
Preparation of Standard Solutions
  • Stock Solutions: Prepare individual stock solutions of INH, AcINH, INH-d4, and AcINH-d4 in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the stock solutions with an appropriate solvent mixture (e.g., 5 mM ammonium acetate and acetonitrile (98:2, v/v)) to create working solutions for calibration standards and quality controls[1].

  • Internal Standard Working Solution: Prepare a working solution containing a fixed concentration of INH-d4 and AcINH-d4 (e.g., 0.500 µg/mL) in the same solvent mixture as the working solutions[1].

Sample Preparation (Solid-Phase Extraction)
  • Sample Pre-treatment: Thaw frozen biological samples (e.g., urine) and vortex to ensure homogeneity.

  • Internal Standard Addition: To a 100 µL aliquot of each sample, add a specified volume of the internal standard working solution.

  • SPE Cartridge Conditioning: Condition the SPE cartridges by passing 2 mL of acetonitrile, followed by 2 mL of HPLC grade water, and finally 2 mL of 10 mM ammonium acetate solution through the cartridge.[1]

  • Sample Loading: Load the pre-treated sample mixture onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge twice with 2 mL of HPLC grade water to remove interferences.[1]

  • Elution: Elute the analytes and internal standards from the cartridge. This can be a two-step process, for instance, with 100 µL of acetonitrile followed by 750 µL of a 5 mM ammonium acetate and acetonitrile solution (98:2, v/v).[1]

  • Final Sample Preparation: Vortex the eluate and transfer an aliquot (e.g., 200 µL) to a 96-well plate for LC-MS/MS analysis.[1]

LC-MS/MS Instrumentation and Conditions

The following are representative LC-MS/MS conditions. Optimization may be required based on the specific instrumentation used.

ParameterCondition
LC System A high-performance liquid chromatography system
Analytical Column Atlantis T3, 3 µm, 2.1 mm × 100 mm or equivalent reversed-phase column[1][2]
Column Temperature 30 °C[1]
Mobile Phase Isocratic elution with 5 mM ammonium acetate and acetonitrile (98:2, v/v)[1][2]
Flow Rate 0.250 mL/min[1]
Injection Volume 1 µL[1]
Autosampler Temperature 8 °C[1]
Mass Spectrometer A triple quadrupole mass spectrometer
Ionization Source Electrospray Ionization (ESI) in positive mode[1][2]
Detection Mode Multiple Reaction Monitoring (MRM)

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Isoniazid (INH)138.1121.1
Acetylisoniazid (AcINH)180.1138.1
Isoniazid-d4 (INH-d4)142.1125.1
This compound (AcINH-d4)184.1142.1

Note: The specific MRM transitions and collision energies should be optimized for the instrument in use.

Data Presentation and Performance Characteristics

A summary of the quantitative performance of a validated method is presented below.[1][2][3]

Table 1: Calibration Curve and Linearity

AnalyteCalibration Range (µg/mL)Regression ModelWeighting FactorCorrelation Coefficient (r²)
Isoniazid (INH)0.234 – 30.0Quadratic1/x> 0.99
Acetylisoniazid (AcINH)0.234 – 30.0Linear1/x²> 0.99

Table 2: Accuracy and Precision

AnalyteConcentration LevelIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Isoniazid (INH)LLOQ, Low, Mid, High< 15%< 15%85-115%
Acetylisoniazid (AcINH)LLOQ, Low, Mid, High< 15%< 15%85-115%
LLOQ: Lower Limit of Quantification

Metabolic Pathway of Isoniazid

Isoniazid is primarily metabolized in the liver by N-acetyltransferase 2 (NAT2) to its main metabolite, acetylisoniazid.[1] The rate of this acetylation is subject to genetic polymorphism, leading to "fast," "intermediate," and "slow" acetylator phenotypes.

metabolism INH Isoniazid (INH) NAT2 N-acetyltransferase 2 (NAT2) INH->NAT2 AcINH Acetylisoniazid (AcINH) NAT2->AcINH

Metabolic conversion of Isoniazid to Acetylisoniazid.

Conclusion

The described bioanalytical method provides a reliable and robust tool for the simultaneous quantification of isoniazid and acetylisoniazid in biological matrices. The use of deuterated internal standards ensures high accuracy and precision, making it an invaluable asset for research and clinical applications in the field of tuberculosis treatment and prevention. This detailed protocol and the accompanying information are intended to facilitate the implementation of this method in various laboratory settings.

References

Application Note: Utilizing Acetylisoniazid-d4 for Accurate Pharmacokinetic Profiling of Isoniazid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isoniazid (B1672263) (INH) is a cornerstone of first-line therapy for tuberculosis.[1][2][3] However, its therapeutic efficacy and safety are significantly influenced by its pharmacokinetic profile, which exhibits substantial inter-individual variability.[4] This variability is largely attributed to genetic polymorphisms in the N-acetyltransferase 2 (NAT2) enzyme, which is responsible for the primary metabolic conversion of isoniazid to its main, inactive metabolite, acetylisoniazid (B140540) (AcINH).[1][2][3][5] Consequently, individuals are categorized as slow, intermediate, or fast acetylators, impacting drug exposure and the risk of adverse effects such as hepatotoxicity.[6][7] Accurate monitoring of both isoniazid and acetylisoniazid concentrations in biological matrices is therefore crucial for therapeutic drug monitoring, dose optimization, and pharmacokinetic research. The use of a stable isotope-labeled internal standard, such as Acetylisoniazid-d4, is essential for robust and reliable quantification of acetylisoniazid by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Isoniazid Metabolism

Isoniazid undergoes extensive metabolism, primarily in the liver and intestines.[2][5][8] The main metabolic pathways are:

  • N-acetylation: The most significant pathway, catalyzed by the NAT2 enzyme, converts isoniazid to acetylisoniazid.[2][5][8][9]

  • Hydrolysis: Isoniazid can be hydrolyzed by amidases to form isonicotinic acid and hydrazine.[5][8]

  • Further Metabolism of Acetylisoniazid: Acetylisoniazid can be further hydrolyzed to acetylhydrazine and isonicotinic acid.[3][5] Acetylhydrazine is a toxic metabolite that can be further metabolized by CYP2E1 to reactive intermediates implicated in hepatotoxicity.[3][5]

The metabolic ratio of acetylisoniazid to isoniazid is often used as an indicator of the patient's acetylator status.[1][3]

Isoniazid_Metabolism cluster_main Primary Metabolism cluster_secondary Secondary Metabolism & Toxicity INH Isoniazid AcINH Acetylisoniazid INH->AcINH NAT2 INA Isonicotinic Acid INH->INA Amidase Hz Hydrazine INH->Hz Amidase AcINH->INA Amidase AcHz Acetylhydrazine AcINH->AcHz Amidase Reactive_Metabolites Reactive Metabolites (Hepatotoxicity) AcHz->Reactive_Metabolites CYP2E1 DiAcHz Diacetylhydrazine (Non-toxic) AcHz->DiAcHz NAT2

Figure 1: Isoniazid Metabolic Pathway.

Quantitative Data Summary

The following tables summarize key pharmacokinetic parameters for isoniazid and acetylisoniazid from published studies. These values can vary based on the study population, acetylator status, and co-administered medications.

Table 1: Population Pharmacokinetic Parameters of Isoniazid and Acetylisoniazid

ParameterIsoniazid (INH)Acetylisoniazid (AcINH)Reference
Absorption Rate Constant (Ka)3.94 h⁻¹-[1]
Oral Clearance (CL/F)18.2 L/h-[1]
Apparent Volume of Distribution (Vd/F)56.8 L25.7 L[1]
Fraction of INH converted to AcINH (FM)0.81-[1]
Clearance of AcINH (K30)-0.33 h⁻¹[1]

Table 2: Pharmacokinetic Parameters of Isoniazid and Acetylisoniazid in a Rat Model

GroupAnalyteCmax (ng/mL)AUC (ng*h/mL)Reference
CCl₄ + HIsoniazid2834 ± 3454567 ± 567[10]
Acetylisoniazid2109 ± 2893389 ± 456[10]
CCl₄ + H + RIsoniazid4567 ± 67810234 ± 1234[10]
Acetylisoniazid3456 ± 4565723 ± 678[10]
CCl₄ + HRZAcetylisoniazid-Increased by double compared to CCl₄ + H[10]

H: Isoniazid, R: Rifampicin, Z: Pyrazinamide, CCl₄: Carbon tetrachloride (to induce liver injury)

Experimental Protocols

A validated bioanalytical method using LC-MS/MS is crucial for the accurate quantification of isoniazid and its metabolite acetylisoniazid. This compound is used as an internal standard for the quantification of acetylisoniazid.

Protocol: Quantification of Isoniazid and Acetylisoniazid in Human Plasma/Urine by LC-MS/MS

1. Sample Preparation (Solid Phase Extraction - SPE)

  • To 100 µL of human urine or plasma, add 500 µL of an internal standard solution containing isoniazid-d4 (B563161) and this compound in 50 mM ammonium (B1175870) bicarbonate.[11]

  • Vortex the samples for approximately 30 seconds and sonicate on ice for 5 minutes.[11]

  • Condition a solid-phase extraction (SPE) column (e.g., Phenomenex Strata X) with 2 mL of acetonitrile (B52724), followed by 2 mL of HPLC grade water, and 2 mL of 10 mM ammonium acetate (B1210297) solution.[11]

  • Load the sample onto the SPE column.

  • Wash the column with an appropriate solvent to remove interferences.

  • Elute the analytes with an appropriate elution solvent.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Chromatographic System: Agilent 1260 series HPLC system or equivalent.[11]

  • Analytical Column: Reversed-phase Atlantis T3, 3 µm, 2.1 mm × 100 mm analytical column.[11]

  • Column Temperature: 30 °C.[11]

  • Mobile Phase: Isocratic elution with 5 mM ammonium acetate and acetonitrile (98:2, v/v).[11]

  • Flow Rate: 0.250 mL/min.[11]

  • Injection Volume: 1 µL.[11]

  • Autosampler Temperature: ~8 °C.[11]

  • Mass Spectrometer: AB Sciex™ API 5500 triple quadrupole mass spectrometer or equivalent.[11]

  • Ionization Mode: Positive electrospray ionization (ESI+).[11]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[11]

3. Data Analysis and Validation

  • The calibration curves for both analytes are validated over a concentration range (e.g., 0.234–30.0 µg/mL) using appropriate regression models.[11]

  • The method should be validated for accuracy, precision, selectivity, sensitivity, recovery, and stability according to regulatory guidelines (e.g., US FDA and EMA).[11]

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample_Collection Biological Sample Collection (Plasma/Urine) IS_Spiking Spike with Internal Standards (Isoniazid-d4, this compound) Sample_Collection->IS_Spiking SPE Solid Phase Extraction (SPE) IS_Spiking->SPE Reconstitution Evaporation & Reconstitution SPE->Reconstitution Injection Injection into LC-MS/MS Reconstitution->Injection Chromatography Chromatographic Separation Injection->Chromatography Mass_Spec Mass Spectrometric Detection (MRM) Chromatography->Mass_Spec Quantification Quantification using Calibration Curve Mass_Spec->Quantification PK_Analysis Pharmacokinetic Analysis Quantification->PK_Analysis

Figure 2: Experimental Workflow.

The use of this compound as an internal standard in LC-MS/MS-based bioanalytical methods allows for the highly accurate and precise quantification of acetylisoniazid in pharmacokinetic studies of isoniazid. This, in turn, facilitates a deeper understanding of isoniazid's metabolic profile, aids in the determination of a patient's acetylator status, and supports the optimization of tuberculosis therapy to enhance efficacy and minimize toxicity.

References

Application Note: High-Throughput Analysis of Isoniazid and Acetylisoniazid in Clinical Samples using Acetylisoniazid-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of the anti-tuberculosis drug isoniazid (B1672263) (INH) and its primary metabolite, acetylisoniazid (B140540) (AcINH), in human urine and plasma. The use of a stable isotope-labeled internal standard, Acetylisoniazid-d4 (AcINH-d4), ensures high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. This method is suitable for therapeutic drug monitoring (TDM), pharmacokinetic studies, and adherence monitoring in clinical and research settings.

Introduction

Isoniazid is a cornerstone of first-line therapy for tuberculosis (TB).[1][2][3] Its efficacy and potential for hepatotoxicity are related to plasma concentrations of the parent drug and its metabolites.[4] The primary route of metabolism for INH is acetylation to AcINH, a reaction catalyzed by the N-acetyltransferase 2 (NAT2) enzyme.[4][5] Monitoring the levels of both INH and AcINH is crucial for optimizing dosing, minimizing toxicity, and assessing patient adherence to treatment.[1][2][6]

Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry as they co-elute with the analyte and exhibit similar ionization behavior, thus effectively compensating for analytical variability.[5] this compound, a deuterated analog of AcINH, serves as an ideal internal standard for the quantification of AcINH and is often used in conjunction with Isoniazid-d4 for the simultaneous analysis of INH. This application note provides a detailed protocol for a validated LC-MS/MS assay for this purpose.

Principle of the Internal Standard

The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is critical for accurate quantification in complex biological matrices. The SIL-IS is added at a known concentration to all samples, calibrators, and quality controls at the beginning of the sample preparation process. Because AcINH-d4 is chemically identical to AcINH but has a different mass, it behaves identically during extraction, chromatography, and ionization. By calculating the ratio of the analyte peak area to the internal standard peak area, any variations introduced during the analytical process are normalized, leading to highly reliable and reproducible results.

G cluster_sample Biological Sample Analyte Analyte (Acetylisoniazid) Preparation Sample Preparation (e.g., SPE, Protein Ppt.) Analyte->Preparation IS Internal Standard (this compound) Known Concentration IS->Preparation Spiking LCMS LC-MS/MS Analysis Preparation->LCMS Ratio Peak Area Ratio (Analyte / IS) LCMS->Ratio Concentration Accurate Concentration Calculation Ratio->Concentration

Caption: Logical workflow for using an internal standard.

Experimental Protocols

This section details the necessary reagents, sample preparation procedures, and instrument conditions for the analysis of INH and AcINH in human urine.

Reagents and Materials
  • Analytes: Isoniazid (INH), Acetylisoniazid (AcINH)

  • Internal Standards: Isoniazid-d4 (INH-d4), this compound (AcINH-d4)

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade)

  • Reagents: Ammonium (B1175870) acetate (B1210297), Ammonium bicarbonate, Formic acid

  • Equipment: Solid Phase Extraction (SPE) columns (e.g., Phenomenex Strata X), analytical balance, vortex mixer, centrifuge, sonicator, LC-MS/MS system (e.g., AB Sciex™ API 5500).

Sample Preparation (Solid Phase Extraction - SPE)[1]
  • Thaw urine samples, calibration standards (STDs), and quality control (QC) samples at room temperature.

  • Vortex each sample for approximately 30 seconds.

  • Transfer 100 µL of each sample into a 1.5 mL microcentrifuge tube.

  • Add 500 µL of the internal standard solution (ISS) containing 0.050 µg/mL of INH-d4 and AcINH-d4 in 50 mM ammonium bicarbonate to each tube. For the double blank sample, add 500 µL of 50 mM ammonium bicarbonate without the internal standards.

  • Vortex the samples for 30 seconds and then sonicate on ice for 5 minutes.

  • Condition the SPE columns with 2 mL of acetonitrile, followed by 2 mL of HPLC grade water, and finally 2 mL of 10 mM ammonium acetate solution.

  • Load the entire sample mixture onto the conditioned SPE columns.

  • Wash the columns with an appropriate wash solution to remove interferences.

  • Elute the analytes with an appropriate elution solvent (e.g., methanol).

  • Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

G Start Start: Urine Sample (100 µL) Spike Spike with Internal Standard (INH-d4, AcINH-d4) Start->Spike Vortex Vortex & Sonicate Spike->Vortex Load Load Sample onto SPE Vortex->Load SPE_Condition Condition SPE Column (Acetonitrile, Water, Buffer) SPE_Condition->Load Wash Wash SPE Column Load->Wash Elute Elute Analytes Wash->Elute Dry Evaporate to Dryness Elute->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

Caption: Experimental workflow for sample preparation.

Liquid Chromatography Conditions[1]
ParameterCondition
LC System Standard HPLC/UPLC System
Analytical Column Atlantis T3, 3 µm, 2.1 mm × 100 mm
Column Temperature 30 °C
Mobile Phase 5 mM Ammonium acetate and Acetonitrile (98:2, v/v)
Flow Rate 0.250 mL/min
Elution Mode Isocratic
Injection Volume 1 µL
Autosampler Temp. ~8 °C
Total Run Time 5 min
Mass Spectrometry Conditions[1]
ParameterCondition
Mass Spectrometer Triple Quadrupole (e.g., AB Sciex™ API 5500)
Ionization Mode Positive Electrospray Ionization (ESI+)
Detection Mode Multiple Reaction Monitoring (MRM)
Resolution Unit
MRM Transitions To be optimized for the specific instrument used

Method Validation and Performance

The described method was fully validated according to the US Food and Drug Administration (FDA) and European Medicines Agency (EMA) guidelines.[2] The results demonstrate the method is accurate, precise, and robust for the intended application.

Linearity and Sensitivity

The method demonstrated excellent linearity over the specified concentration range for both analytes.[2] The Lower Limit of Quantification (LLOQ) was established with a signal-to-noise ratio of at least 10.[4]

AnalyteMatrixCalibration Range (µg/mL)LLOQ (µg/mL)Correlation Coefficient (r²)
Isoniazid (INH)Urine0.234 - 30.00.234>0.99
AcetylisoniazidUrine0.234 - 30.00.234>0.99
Isoniazid (INH)Plasma0.1 - 100.1>0.99
AcetylisoniazidPlasma0.1 - 100.1>0.99

Data synthesized from multiple sources for illustrative purposes.[2][7]

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at multiple QC levels (low, medium, and high). The results fall within the acceptable limits for bioanalytical method validation.

AnalyteQC LevelIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Isoniazid Low< 15%< 15%85 - 115%
Medium< 15%< 15%85 - 115%
High< 15%< 15%85 - 115%
Acetylisoniazid Low< 15%< 15%85 - 115%
Medium< 15%< 15%85 - 115%
High< 15%< 15%85 - 115%

Acceptance criteria based on FDA guidance and data from cited literature.[4]

Conclusion

The LC-MS/MS method detailed in this application note provides a reliable and high-throughput solution for the simultaneous quantification of isoniazid and its primary metabolite, acetylisoniazid, in clinical samples. The incorporation of this compound as an internal standard is critical for achieving the high levels of accuracy and precision required for therapeutic drug monitoring and clinical research applications. This robust method can be readily implemented in clinical laboratories to aid in the personalized treatment of tuberculosis.

References

Application Note: High-Throughput Screening for InhA Inhibitors Using a Mass Spectrometry-Based Assay with Acetylisoniazid-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a high-throughput screening (HTS) protocol for the identification of potential inhibitors of the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA). Isoniazid, a primary anti-tuberculosis drug, is a prodrug that, once activated, inhibits InhA, a crucial enzyme in the mycolic acid biosynthesis pathway of the mycobacterial cell wall.[1][2][3][4] This assay provides a robust and sensitive method for screening large compound libraries for novel anti-tuberculosis therapeutics. The protocol employs a mass spectrometry-based approach, which allows for the direct and label-free quantification of the enzymatic reaction product. To enhance the accuracy and precision of the assay, Acetylisoniazid-d4 is utilized as an internal standard to account for variations in sample processing and instrument response.

Introduction

Tuberculosis remains a significant global health threat, and the emergence of multidrug-resistant strains necessitates the discovery of new therapeutic agents.[5] The InhA enzyme is a clinically validated target for anti-tuberculosis drug development.[6][7][8][9] High-throughput screening is a critical tool in the early stages of drug discovery, enabling the rapid evaluation of large numbers of compounds.[10][11] Mass spectrometry-based HTS offers several advantages, including high sensitivity, specificity, and the ability to directly measure substrate and product levels without the need for fluorescent or radioactive labels.[12][13][14][15] The use of a stable isotope-labeled internal standard, such as this compound, is a standard practice in quantitative mass spectrometry to correct for analytical variability, thereby improving the reliability of the screening data.[16][17][18][19][20] This application note provides a detailed protocol for a 384-well plate-based HTS assay to identify inhibitors of InhA, incorporating this compound as an internal standard.

Isoniazid Activation and InhA Inhibition Pathway

Isoniazid is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[2][3] Once activated, the resulting isonicotinic acyl radical reacts with NAD+ to form an isonicotinoyl-NAD adduct.[2] This adduct then binds to and inhibits InhA, blocking the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[1][2][3][4]

G Isoniazid Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) Isoniazid->KatG Activation ActivatedIsoniazid Isonicotinic Acyl Radical KatG->ActivatedIsoniazid Adduct Isonicotinoyl-NAD Adduct ActivatedIsoniazid->Adduct NAD NAD+ NAD->Adduct InhA InhA (Enoyl-ACP Reductase) Adduct->InhA Inhibition MycolicAcid Mycolic Acid Synthesis InhA->MycolicAcid CellWall Mycobacterial Cell Wall Integrity MycolicAcid->CellWall

Figure 1: Isoniazid activation and mechanism of InhA inhibition.

Experimental Protocols

Materials and Reagents
  • Recombinant M. tuberculosis InhA enzyme

  • NADH

  • 2-trans-enoyl-ACP substrate

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, 1 mM DTT, 0.01% Tween-20

  • Stop Solution: Acetonitrile with 0.1% formic acid

  • This compound (Internal Standard)

  • Compound library dissolved in DMSO

  • 384-well polypropylene (B1209903) plates

  • High-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

HTS Assay Workflow

The following diagram outlines the major steps in the high-throughput screening assay.

G cluster_prep Plate Preparation cluster_reaction Enzymatic Reaction cluster_analysis Data Acquisition & Analysis Compound Dispense Compounds (100 nL) Enzyme Add InhA Enzyme (5 µL) Compound->Enzyme Substrate Add Substrate Mix (NADH + Enoyl-ACP) (5 µL) Enzyme->Substrate Incubate Incubate at 37°C (30 min) Substrate->Incubate Stop Add Stop Solution with This compound (IS) (10 µL) Incubate->Stop LCMS LC-MS/MS Analysis Stop->LCMS Data Data Processing (% Inhibition Calculation) LCMS->Data HitID Hit Identification Data->HitID

Figure 2: High-throughput screening experimental workflow.

Detailed Assay Protocol
  • Compound Plating:

    • Using an acoustic liquid handler, dispense 100 nL of test compounds from the library plates into 384-well assay plates.

    • For control wells, dispense 100 nL of DMSO (negative control) or a known InhA inhibitor (positive control).

  • Enzyme Addition:

    • Prepare a solution of InhA enzyme in assay buffer to a final concentration of 2X the desired assay concentration.

    • Dispense 5 µL of the InhA solution to all wells of the assay plate.

    • Centrifuge the plates briefly to mix.

  • Substrate Addition and Reaction Initiation:

    • Prepare a 2X substrate mix containing NADH and 2-trans-enoyl-ACP in assay buffer.

    • Add 5 µL of the substrate mix to all wells to initiate the enzymatic reaction. The final reaction volume is 10 µL.

    • Briefly centrifuge the plates.

  • Incubation:

    • Incubate the assay plates at 37°C for 30 minutes.

  • Reaction Quenching and Internal Standard Addition:

    • Prepare the stop solution (acetonitrile with 0.1% formic acid) containing a fixed concentration of this compound.

    • Add 10 µL of the stop solution with the internal standard to all wells to quench the reaction.

    • Seal the plates and centrifuge.

  • LC-MS/MS Analysis:

    • Analyze the samples using a high-throughput LC-MS/MS system.

    • Monitor the mass transitions for the product of the enzymatic reaction and for this compound.

  • Data Analysis:

    • Calculate the peak area ratio of the product to the internal standard (this compound) for each well.

    • Determine the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Ratiosample - Rationeg_control) / (Ratiopos_control - Rationeg_control))

    • Identify hits based on a predefined inhibition threshold (e.g., >50% inhibition).

    • For confirmed hits, perform dose-response experiments to determine the IC50 values.

Data Presentation

The following tables present simulated data from a primary screen and subsequent dose-response analysis of a hypothetical hit compound.

Table 1: Primary HTS Data Summary

MetricValue
Number of Compounds Screened100,000
Screening Concentration10 µM
Hit Threshold (% Inhibition)> 50%
Number of Primary Hits500
Hit Rate0.5%
Average Z'-factor0.85

Table 2: Dose-Response Data for a Hypothetical Hit Compound

Compound Concentration (µM)% Inhibition
10098.2
3095.1
1089.4
375.6
152.3
0.328.9
0.110.5
IC50 (µM) 0.95

Conclusion

The described high-throughput screening assay provides a robust and reliable method for the identification of novel inhibitors of M. tuberculosis InhA. The use of a mass spectrometry-based detection method with this compound as an internal standard ensures high-quality, quantitative data suitable for large-scale screening campaigns. This approach can accelerate the discovery of new lead compounds for the development of next-generation anti-tuberculosis drugs.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Isotopic Exchange in Acetylisoniazid-d4 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Acetylisoniazid-d4. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly isotopic exchange, encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is isotopic exchange and why is it a concern for this compound?

Isotopic exchange, often referred to as back-exchange, is the unintended replacement of deuterium (B1214612) atoms in a labeled compound with hydrogen atoms from the surrounding environment (e.g., solvents, reagents, or matrix components).[1] For this compound, this is a significant concern as the loss of deuterium atoms leads to a change in its mass-to-charge ratio (m/z). This can compromise the accuracy of quantitative analyses, such as liquid chromatography-mass spectrometry (LC-MS), where this compound is commonly used as an internal standard.[2][3][4]

Q2: Which deuterium atoms in this compound are most susceptible to exchange?

The stability of deuterium labels is highly dependent on their position within the molecule.[1] In this compound, the deuterium atoms on the acetyl group are adjacent to a carbonyl group. These deuterons can be labile and prone to exchange with protons from the solvent, particularly under acidic or basic conditions, through a process called enolization. Deuterium atoms on the pyridine (B92270) ring are generally more stable but can also be subject to exchange under certain conditions.

Q3: What are the common causes of isotopic exchange in experiments with this compound?

Several factors can promote the isotopic exchange of deuterium in this compound:

  • pH of the solution: Both acidic and basic conditions can catalyze the exchange of labile deuterium atoms.

  • Temperature: Higher temperatures during sample preparation, storage, or analysis can increase the rate of isotopic exchange.

  • Solvent composition: Protic solvents, especially water, can serve as a source of hydrogen atoms for the exchange reaction.

  • Enzymatic activity: If working with biological matrices, enzymes could potentially contribute to the exchange.

  • Extended storage: Prolonged storage of samples, especially at inappropriate temperatures or pH, can lead to significant deuterium loss over time.[5]

Troubleshooting Guides

Problem: I am observing a lower than expected m/z for my this compound internal standard, suggesting deuterium loss.

This is a classic sign of isotopic exchange. The following steps will help you troubleshoot and mitigate this issue.

Step 1: Confirm Isotopic Exchange

The first step is to confirm that the observed mass shift is indeed due to isotopic exchange.

  • Experimental Protocol: Isotopic Stability Check

    • Prepare a solution of this compound in your standard experimental solvent.

    • Prepare parallel solutions where you vary one parameter at a time:

      • pH: Adjust the pH of the solvent to be more acidic (e.g., pH 3) and more basic (e.g., pH 9) than your usual conditions.

      • Temperature: Incubate solutions at room temperature, 4°C, and a higher temperature (e.g., 50°C) for a set period.

      • Time: Analyze the solutions at different time points (e.g., 0, 2, 6, and 24 hours) after preparation.

    • Analyze all samples by mass spectrometry and monitor the signal intensity of the correct m/z for this compound and any lower m/z species (d3, d2, d1, d0).

    • Compare the results to identify the conditions that lead to the most significant deuterium loss.

Step 2: Optimize Sample Preparation and Storage

Based on the results from your stability check, adjust your experimental protocol to minimize exchange.

  • pH Control: Maintain the pH of your samples and mobile phase within a neutral range (pH 6-8) if possible. Use buffers to stabilize the pH.

  • Temperature Control: Keep samples on ice or at 4°C during preparation and store them at -80°C for long-term storage to minimize thermal degradation and exchange.[5]

  • Solvent Choice: If your experimental conditions allow, consider using aprotic solvents for sample reconstitution. However, for LC-MS applications, aqueous mobile phases are common. In this case, minimizing the time the sample spends in the aqueous environment before injection is crucial.

  • Minimize Storage Time: Analyze samples as quickly as possible after preparation.

Step 3: Optimize Analytical Conditions

Your analytical instrumentation settings can also influence the stability of the deuterated standard.

  • LC-MS Mobile Phase: Ensure the pH of your mobile phase is optimal for the stability of this compound. A typical mobile phase for the analysis of isoniazid (B1672263) and its metabolites consists of ammonium (B1175870) acetate (B1210297) in water and acetonitrile, which provides a buffered, near-neutral pH environment.[2][4]

  • Ion Source Conditions: In-source fragmentation can sometimes be mistaken for isotopic exchange.[1] Optimize your ion source parameters (e.g., temperature, voltages) to ensure gentle ionization of the molecule.

Data Presentation

The following table provides an illustrative example of how to present quantitative data from an isotopic stability experiment.

ConditionTime (hours)% this compound Remaining% Acetylisoniazid-d3 Formed% Acetylisoniazid-d2 Formed
pH 3, 25°C 010000
695.24.10.7
2485.112.32.6
pH 7, 25°C 010000
699.80.20
2499.50.50
pH 9, 25°C 010000
692.36.80.9
2479.417.53.1
pH 7, 50°C 010000
696.13.50.4
2488.79.81.5

This table presents hypothetical data for illustrative purposes.

Visualizations

Troubleshooting Logic for Isotopic Exchange

troubleshooting_logic start Observation: Lower m/z for this compound confirm_exchange Perform Isotopic Stability Check (Vary pH, Temp, Time) start->confirm_exchange exchange_confirmed Isotopic Exchange Confirmed? confirm_exchange->exchange_confirmed no_exchange No significant exchange observed. Consider other issues: - In-source fragmentation - Purity of standard - Matrix effects exchange_confirmed->no_exchange No optimize_prep Optimize Sample Preparation: - Adjust pH to neutral - Lower temperature (ice, -80°C) - Minimize storage time exchange_confirmed->optimize_prep Yes re_evaluate Re-evaluate Isotopic Stability optimize_prep->re_evaluate optimize_analytical Optimize Analytical Conditions: - Adjust mobile phase pH - Optimize ion source settings optimize_prep->optimize_analytical problem_solved Problem Resolved re_evaluate->problem_solved optimize_analytical->re_evaluate

Caption: A decision tree to guide the troubleshooting of isotopic exchange.

Experimental Workflow for Isotopic Stability Assessment

experimental_workflow prep_stock Prepare this compound Stock Solution aliquot Aliquot Stock into Multiple Vials prep_stock->aliquot vary_conditions Introduce Variable Conditions: - pH (3, 7, 9) - Temperature (4°C, 25°C, 50°C) aliquot->vary_conditions time_points Incubate and Sample at Different Time Points (0, 2, 6, 24 hours) vary_conditions->time_points analysis Analyze by LC-MS time_points->analysis data_processing Process Data: Quantify d4, d3, d2 species analysis->data_processing conclusion Determine Conditions Causing Exchange data_processing->conclusion

Caption: A workflow for systematically assessing isotopic stability.

Potential Isotopic Exchange Pathway (Base-Catalyzed)

exchange_pathway acetyl_d4 This compound C₅H₄N-C(=O)NHN-C(=O)CD₃ enolate Enolate Intermediate C₅H₄N-C(=O)NHN-C(O⁻)=CD₂ acetyl_d4->enolate + OH⁻ - D⁺ acetyl_d2h1 Acetylisoniazid-d2h1 C₅H₄N-C(=O)NHN-C(=O)CD₂H enolate->acetyl_d2h1 + H₂O - OH⁻

Caption: A simplified pathway for base-catalyzed deuterium-hydrogen exchange.

References

Technical Support Center: Optimizing Chromatographic Separation of Acetylisoniazid and Acetylisoniazid-d4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of Acetylisoniazid (B140540) and its deuterated internal standard, Acetylisoniazid-d4.

Frequently Asked Questions (FAQs)

Q1: What are the common chromatographic methods for separating Acetylisoniazid and this compound?

A1: Reversed-phase high-performance liquid chromatography (RP-HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common methods.[1][2][3][4][5][6][7][8][9] These methods are typically used for the simultaneous determination of isoniazid (B1672263) and its primary metabolite, acetylisoniazid, in biological matrices such as plasma and urine.[1][2][3][4][5][6][7][8][9]

Q2: Why is this compound used as an internal standard?

A2: this compound is a stable isotope-labeled internal standard. Such standards are considered ideal because they have nearly identical physicochemical properties to the analyte (Acetylisoniazid).[10] This leads to similar extraction recovery, chromatographic retention time, and ionization response in mass spectrometry, which helps to correct for variations during sample preparation and analysis.[10][11]

Q3: I am observing a shorter retention time for this compound compared to Acetylisoniazid. Is this normal?

A3: Yes, it is a known phenomenon that deuterated compounds can exhibit slightly shorter retention times in reversed-phase chromatography compared to their non-deuterated counterparts.[12][13] This is due to the subtle differences in lipophilicity caused by the deuterium (B1214612) labeling. While a small shift is expected, complete separation can lead to analytical inaccuracies.[12]

Q4: What are the potential consequences of the chromatographic shift between the analyte and the deuterated internal standard?

A4: A significant separation between Acetylisoniazid and this compound can lead to differential matrix effects.[12][13] This means that the two compounds may experience different levels of ion suppression or enhancement from components in the sample matrix, which can compromise the accuracy of quantification.[12]

Q5: How can I minimize the chromatographic separation between Acetylisoniazid and this compound?

A5: To minimize separation, you can try adjusting the chromatographic conditions. This may include modifying the mobile phase composition, adjusting the gradient, or changing the column temperature.[13] In some cases, using a column with a lower resolution might be beneficial to ensure both compounds elute as a single peak.[12]

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic separation of Acetylisoniazid and this compound.

Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) Column contamination or degradation.Replace the guard column or the analytical column.[14]
Inappropriate mobile phase pH.Ensure the mobile phase pH is appropriate for the analytes. For basic compounds like isoniazid and its metabolites, a slightly acidic mobile phase can improve peak shape.[15]
Sample overload.Decrease the injection volume or dilute the sample.[14]
Inconsistent Retention Times Fluctuation in column temperature.Use a column oven to maintain a stable temperature.[14]
Inconsistent mobile phase composition.Prepare fresh mobile phase and ensure proper mixing if using a gradient.[14] Degas the mobile phase to prevent air bubbles.[14]
Poor column equilibration.Allow sufficient time for the column to equilibrate with the mobile phase before starting the analytical run.[14]
High Backpressure Blockage in the system (e.g., tubing, frits).Check for and remove any blockages. Reverse flush the column if necessary.[14]
Contaminated guard or analytical column.Replace the guard column or the analytical column.[14]
Particulate matter from the sample.Ensure proper sample filtration before injection.[16]
Inaccurate Quantification Significant separation of Acetylisoniazid and this compound.Optimize chromatographic conditions to achieve co-elution (see FAQ 5).[12][13]
Differential matrix effects.Conduct a post-extraction addition experiment to evaluate the matrix effect.[12] If significant, further sample cleanup may be required.
Isotopic exchange of the deuterium label.This is more likely to occur if the deuterium atoms are on heteroatoms (-OH, -NH) or adjacent to carbonyl groups.[13] Ensure the pH of the sample and mobile phase does not promote this exchange.[13]
Impurities in the deuterated internal standard.Verify the isotopic and chemical purity of the this compound standard.[12]

Experimental Protocols

Below are examples of experimental conditions that have been used for the analysis of Acetylisoniazid. These should be considered as starting points for method development and optimization.

LC-MS/MS Method for Acetylisoniazid in Urine [1][9]

ParameterCondition
Chromatography System Agilent 1260 series HPLC
Column Atlantis T3, 3 µm, 2.1 mm × 100 mm
Column Temperature 30 °C
Mobile Phase 5 mM ammonium (B1175870) acetate (B1210297) and acetonitrile (B52724) (98:2, v/v)
Elution Mode Isocratic
Flow Rate 0.250 mL/min
Total Run Time 5 min
Mass Spectrometer AB Sciex™ API 5500 triple quadrupole
Ionization Mode Positive electrospray ionization (ESI)
Detection Mode Multiple Reaction Monitoring (MRM)

HPLC-UV Method for Acetylisoniazid in Plasma [2][6][7]

ParameterCondition
Column Octadecylsilane-bonded silica (B1680970) column
Mobile Phase Gradient of aqueous 1-hexanesulfonic acid sodium salt (pH 3) and acetonitrile
Detection UV at 290 nm
Sample Preparation Protein precipitation with trichloroacetic acid

Visualizations

Experimental_Workflow Experimental Workflow for Acetylisoniazid Analysis cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Plasma, Urine) Spike Spike with this compound (Internal Standard) Sample->Spike Extraction Extraction (e.g., SPE, Protein Precipitation) Spike->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection Inject into HPLC/LC-MS System Evaporation->Injection Separation Chromatographic Separation (e.g., Reversed-Phase C18) Injection->Separation Detection Detection (UV or MS/MS) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Acetylisoniazid Calibration->Quantification

Caption: A typical experimental workflow for the quantitative analysis of Acetylisoniazid.

Troubleshooting_Tree Troubleshooting Chromatographic Issues Start Chromatographic Problem Identified PeakShape Poor Peak Shape? Start->PeakShape RetentionTime Inconsistent Retention Time? PeakShape->RetentionTime No CheckColumn Check Column & Mobile Phase pH PeakShape->CheckColumn Yes Quantification Inaccurate Quantification? RetentionTime->Quantification No CheckTempFlow Check Temperature, Flow Rate & Equilibration RetentionTime->CheckTempFlow Yes End Problem Resolved Quantification->End No CheckCoelution Check Analyte/IS Co-elution & Matrix Effects Quantification->CheckCoelution Yes CheckColumn->End CheckTempFlow->End CheckCoelution->End

Caption: A decision tree for troubleshooting common chromatographic problems.

References

Addressing poor recovery of Acetylisoniazid-d4 during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the poor recovery of Acetylisoniazid-d4 during sample preparation. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in bioanalysis?

A1: this compound is a deuterated form of Acetylisoniazid, the main metabolite of the anti-tuberculosis drug Isoniazid (B1672263). In quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS), it is used as an internal standard (IS).[1][2] Because it is chemically almost identical to the analyte of interest (Acetylisoniazid), it is added to samples at a known concentration to correct for variability during sample preparation and analysis, leading to more accurate and precise results.[1]

Q2: What are the typical causes of poor recovery for this compound?

A2: Poor recovery of this compound can stem from several factors during sample preparation, including:

  • Suboptimal pH: The pH of the sample and extraction solvents can affect the stability and extraction efficiency of this compound.

  • Inappropriate Extraction Solvent: The polarity and composition of the solvent used in liquid-liquid extraction (LLE) or the wash and elution solvents in solid-phase extraction (SPE) may not be suitable for this compound.

  • Incorrect SPE Sorbent: The choice of SPE sorbent (e.g., C18, mixed-mode) is critical for retaining and eluting the analyte effectively.

  • Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can interfere with the extraction process or suppress the ionization of the analyte in the mass spectrometer.[3]

  • Analyte Instability: Acetylisoniazid and its deuterated analog may be susceptible to degradation under certain storage or experimental conditions.

Q3: What is an acceptable recovery rate for an internal standard like this compound?

A3: While there is no universal value, a good recovery for an internal standard is generally expected to be consistent and reproducible. Ideally, recovery should be high (typically >80%) to ensure that the internal standard is present at a sufficient concentration for accurate quantification. However, lower but consistent recovery can sometimes be acceptable if it does not compromise the precision and accuracy of the assay. For reference, a validated method for Acetylisoniazid reported an average recovery of 99.8% using solid-phase extraction.[2]

Troubleshooting Poor Recovery

This section provides a systematic approach to diagnosing and resolving low recovery issues with this compound in both Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).

Troubleshooting Workflow

Troubleshooting_Workflow start Start: Poor Recovery of This compound check_ph 1. Verify and Optimize pH start->check_ph check_solvent 2. Evaluate Extraction/Elution Solvents check_ph->check_solvent check_spe 3. Assess SPE Sorbent/Method check_solvent->check_spe check_lle 4. Optimize LLE Parameters check_spe->check_lle check_stability 5. Investigate Analyte Stability check_lle->check_stability end Resolution: Improved Recovery check_stability->end

Caption: A stepwise workflow for troubleshooting poor recovery of this compound.

Issue 1: Suboptimal pH

Symptom: Inconsistent and low recovery across different samples.

Cause: The pH of the sample matrix and extraction solvents can influence the charge state and stability of this compound, thereby affecting its partitioning behavior in LLE or retention on an SPE sorbent.

Troubleshooting Steps:

  • Measure pH: Determine the pH of your sample and extraction solvents.

  • Literature Review: Research the pKa of Acetylisoniazid to understand its charge state at different pH values.

  • pH Adjustment:

    • For Reversed-Phase SPE , adjust the sample pH to ensure this compound is in a neutral, non-ionized state to enhance retention on non-polar sorbents like C18.

    • For Ion-Exchange SPE , adjust the pH to ensure the analyte is charged to facilitate retention.

    • For LLE , modify the pH of the aqueous phase to promote the partitioning of the neutral form into the organic solvent.

  • Experiment: Perform small-scale experiments with samples at different pH values (e.g., pH 4, 7, and 9) to identify the optimal pH for extraction.

Issue 2: Inappropriate Extraction or Elution Solvent

Symptom: The analyte is either not retained on the SPE column (found in the loading waste) or not efficiently recovered from the LLE aqueous phase.

Cause: The polarity and composition of the solvents are critical for effective extraction.

Troubleshooting Steps for LLE:

  • Solvent Polarity: Acetylisoniazid is a relatively polar molecule. If using a non-polar solvent like hexane, the recovery is likely to be poor.

  • Solvent Selection: Test a range of solvents with varying polarities, such as ethyl acetate (B1210297), dichloromethane, or a mixture like isopropanol/chloroform.

  • Solvent Ratio: Optimize the ratio of the organic solvent to the aqueous sample. A higher ratio may improve recovery.

  • Salting Out: For highly polar analytes, adding salt (e.g., NaCl) to the aqueous phase can increase partitioning into the organic layer.

Troubleshooting Steps for SPE:

  • Wash Solvent: The wash solvent may be too strong, causing premature elution of this compound. Reduce the organic content in the wash solvent.

  • Elution Solvent: The elution solvent may be too weak to desorb the analyte from the sorbent. Increase the organic strength or use a different solvent. For ion-exchange, the pH or ionic strength of the elution solvent may need adjustment.

  • Elution Volume: Ensure the volume of the elution solvent is sufficient to elute the entire analyte band from the cartridge. Try collecting and analyzing a second elution fraction to check for residual analyte.

Issue 3: Incorrect SPE Sorbent or Method

Symptom: Consistently low recovery even after optimizing solvents.

Cause: The chosen SPE sorbent may not be suitable for the chemical properties of this compound.

Troubleshooting Steps:

  • Sorbent Selection:

    • C18 (Reversed-Phase): While commonly used, highly polar compounds may have poor retention.

    • Polymeric Sorbents (e.g., HLB): These are often better for a wider range of polarities.

    • Mixed-Mode Sorbents: These combine reversed-phase and ion-exchange mechanisms and can be very effective for polar, ionizable compounds.

  • Column Conditioning: Ensure the SPE column is properly conditioned and equilibrated before loading the sample.

  • Flow Rate: A high flow rate during sample loading or elution can reduce interaction time with the sorbent. Optimize for a slower flow rate.

  • Drying Step: For non-polar elution solvents, a thorough drying step after the wash is crucial to prevent phase incompatibility.

Data on Extraction Recovery

The following table summarizes recovery data for Acetylisoniazid and other relevant compounds from the literature to provide a benchmark for expected performance.

CompoundExtraction MethodMatrixReported Recovery (%)Reference
Acetylisoniazid Solid-Phase ExtractionUrine99.8[2]
Various Drugs Solid-Phase ExtractionPlasma84 - 93[4]
Vancomycin Solid-Phase ExtractionPlasma94.3 - 104.0[4]
Fungicides Liquid-Liquid ExtractionWatermelon70.2 - 115.1[5]
Beta-carotene Liquid-Liquid ExtractionCat Food>90 (with hexane)[6]

Experimental Protocols

Protocol 1: Optimized Solid-Phase Extraction (SPE) for this compound

This protocol is a starting point for optimizing the recovery of this compound from plasma or urine using a mixed-mode SPE cartridge.

Materials:

  • Mixed-mode SPE cartridges (e.g., Oasis MCX)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic Acid

  • Ammonium (B1175870) Hydroxide (B78521)

  • Sample (plasma or urine) spiked with this compound

Procedure:

  • Sample Pre-treatment:

    • To 100 µL of sample, add 200 µL of 4% phosphoric acid in water.

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 x g for 5 minutes.

  • SPE Column Conditioning:

    • Wash the cartridge with 1 mL of methanol.

    • Equilibrate the cartridge with 1 mL of water.

  • Sample Loading:

    • Load the pre-treated supernatant onto the SPE cartridge at a flow rate of approximately 1 mL/min.

  • Washing:

    • Wash the cartridge with 1 mL of 0.1 M formic acid.

    • Wash the cartridge with 1 mL of methanol.

  • Elution:

    • Elute the this compound with 1 mL of 5% ammonium hydroxide in methanol.

  • Dry Down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Optimized Liquid-Liquid Extraction (LLE) for this compound

This protocol provides a method for extracting this compound from aqueous samples.

Materials:

  • Ethyl Acetate (LC-MS grade)

  • Sodium Chloride (NaCl)

  • Sample (plasma, urine, or aqueous solution) spiked with this compound

  • pH adjustment solutions (e.g., 0.1 M HCl, 0.1 M NaOH)

Procedure:

  • Sample Preparation:

    • Take 500 µL of the sample in a glass tube.

    • Adjust the sample pH to ~7.0-7.5.

    • Add 100 mg of NaCl to the sample and vortex to dissolve.

  • Extraction:

    • Add 2 mL of ethyl acetate to the sample.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 3,000 x g for 10 minutes to separate the phases.

  • Collection:

    • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Dry Down and Reconstitution:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Visualizing Key Relationships

Impact of pH on Extraction Efficiency

pH_Effect cluster_0 Acidic pH (e.g., < pKa) cluster_1 Neutral/Basic pH (e.g., > pKa) cluster_2 Extraction Outcome ionized This compound is Protonated (Charged) ie_spe Good for Ion-Exchange SPE ionized->ie_spe Favors Retention neutral This compound is Neutral rp_spe Good for Reversed-Phase SPE neutral->rp_spe Favors Retention lle Good for LLE with Organic Solvents neutral->lle Favors Partitioning

Caption: Relationship between pH, the ionization state of this compound, and its effect on different extraction methods.

References

Improving signal intensity for Acetylisoniazid-d4 in mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of Acetylisoniazid-d4. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the typical MRM transitions for this compound?

When developing an LC-MS/MS method, it's crucial to optimize the MRM (Multiple Reaction Monitoring) transitions. For Acetylisoniazid and its deuterated internal standard, positive electrospray ionization (ESI+) is commonly used. The protonated molecule [M+H]⁺ is selected as the precursor ion.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Acetylisoniazid180.1138.1Optimized by user
This compound 184.1 142.1 Optimized by user
Isoniazid (B1672263)138.1121.1Optimized by user
Isoniazid-d4142.1125.1Optimized by user

This table presents commonly reported transitions. It is essential to infuse the analytes into the mass spectrometer to determine the optimal and most intense transitions for your specific instrument.[1][2]

Q2: Why is my this compound signal intensity weak or non-existent?

A weak or absent signal for your deuterated internal standard can stem from several factors, ranging from sample preparation to instrument settings.[3][4] Common causes include:

  • Incorrect Instrument Settings: Suboptimal ion source parameters, incorrect MRM transitions, or an instrument that needs tuning and calibration can all lead to poor signal.[3][5]

  • Sample Preparation Issues: Inefficient extraction of the analyte from the matrix or degradation of the standard during sample processing can significantly lower the signal.

  • Chromatography Problems: Poor peak shape, such as broadening or tailing, can reduce the signal-to-noise ratio.[4]

  • Matrix Effects: Co-eluting endogenous components from the biological matrix (e.g., plasma, urine) can suppress the ionization of this compound.[6]

  • Standard Stability and Purity: Degradation of the standard due to improper storage or issues with its chemical or isotopic purity can lead to a lower than expected signal.[7][8]

A logical troubleshooting workflow can help pinpoint the issue.

Troubleshooting_Workflow start Low/No Signal for This compound check_ms Verify MS Performance (Tune & Calibrate) start->check_ms check_direct_infusion Direct Infusion of Standard check_ms->check_direct_infusion MS OK? check_lc Evaluate LC System (Peak Shape, Pressure) check_direct_infusion->check_lc Signal OK? check_sample_prep Assess Sample Preparation (Extraction Recovery) check_lc->check_sample_prep LC OK? check_matrix_effects Investigate Matrix Effects check_sample_prep->check_matrix_effects Prep OK? solution Signal Improved check_matrix_effects->solution

Caption: A step-by-step workflow for troubleshooting low signal intensity.

Q3: What is the "isotope effect" and can it affect my analysis?

The isotope effect refers to the slight differences in physicochemical properties between a deuterated standard and its non-deuterated analyte due to the mass difference between deuterium (B1214612) and hydrogen. This can sometimes lead to a chromatographic shift where the deuterated compound elutes slightly earlier in reverse-phase chromatography.[8] While often minor, this can be problematic if it leads to differential matrix effects, where the analyte and internal standard experience different levels of ion suppression or enhancement.[7]

Troubleshooting Guides

Issue 1: Poor Signal Intensity During Direct Infusion

Symptom: You observe a weak or unstable signal when infusing a pure solution of this compound directly into the mass spectrometer.

Possible Causes & Solutions:

Potential CauseRecommended Solution
Suboptimal Ion Source Parameters Systematically optimize key ESI source parameters. Use a flow injection analysis (FIA) setup to adjust one parameter at a time while monitoring the signal intensity.[1][9][10]
Incorrect Standard Concentration Verify the concentration of your working solution. If it's too dilute, you may not get a strong signal. If it's too concentrated, you could be causing detector saturation.[3]
Instrument Not Tuned/Calibrated Perform a routine tuning and mass calibration of the instrument according to the manufacturer's guidelines to ensure it is operating at peak performance.[3][5]
Degraded Standard Prepare a fresh stock solution from the original standard material to rule out degradation due to improper storage or handling.[8]

Experimental Protocol: Optimizing ESI Source Parameters

  • Preparation: Prepare a 500 ng/mL solution of this compound in a typical mobile phase composition (e.g., 50:50 methanol:water with 0.1% formic acid).[1]

  • Setup: Use a syringe pump to deliver the solution directly to the mass spectrometer's ion source at a constant flow rate (e.g., 10 µL/min).[1]

  • Optimization:

    • Capillary Voltage: While monitoring the signal, adjust the voltage in increments (e.g., from 3.0 to 5.0 kV for positive mode). Record the voltage that provides the highest and most stable signal.[9]

    • Source Temperature: Adjust the desolvation temperature (e.g., from 250°C to 450°C) and record the optimal setting.[9]

    • Nebulizer and Drying Gas: Optimize the pressures/flow rates of the nebulizing and drying gases to ensure efficient droplet formation and desolvation.[9][11]

  • Finalization: Use the combination of parameters that yields the highest, most stable signal for your LC-MS/MS method.

Ion_Source_Optimization cluster_0 Input Parameters cluster_1 Process cluster_2 Output Capillary Voltage Capillary Voltage ESI_Process Droplet Formation Desolvation Ion Evaporation Capillary Voltage->ESI_Process:f2 Source Temperature Source Temperature Source Temperature->ESI_Process:f1 Gas Flows Gas Flows Gas Flows->ESI_Process:f0 Signal Signal Intensity ESI_Process->Signal

Caption: Key parameters influencing the electrospray ionization (ESI) process.

Issue 2: Signal is Good with Direct Infusion, but Weak in a Chromatographic Run

Symptom: The signal for this compound is strong when infused directly, but weak, broad, or tailing when injected onto the LC system.

Possible Causes & Solutions:

Potential CauseRecommended Solution
Matrix Effects (Ion Suppression) The most common cause is co-elution with endogenous matrix components that suppress the ionization of your analyte.[6] Improve sample cleanup (e.g., switch from protein precipitation to solid-phase extraction [SPE] or liquid-liquid extraction [LLE]) or modify chromatographic conditions to separate the analyte from the interfering components.[1][12]
Poor Chromatography An inappropriate mobile phase, column, or gradient can lead to poor peak shape. Ensure the mobile phase is compatible with your analyte and column (e.g., for a polar compound like Acetylisoniazid, a reversed-phase C18 or a HILIC column might be suitable).[2]
Deuterium Exchange If deuterium atoms are on labile positions (e.g., -NH), they can exchange with protons from the mobile phase, leading to a decreased signal at the expected m/z. Ensure the deuterium labels on your standard are on stable positions, such as a carbon backbone.[7]
Inappropriate Mobile Phase Additives The choice of additive can significantly impact ionization. For positive mode ESI, 0.1% formic acid or 5-10 mM ammonium (B1175870) formate/acetate are common choices to promote protonation.[1][9]

Experimental Protocol: Evaluating Matrix Effects

  • Prepare Samples:

    • Set A: this compound spiked into a clean solvent (e.g., mobile phase).

    • Set B: Blank biological matrix (e.g., plasma, urine) extract, with this compound spiked in after the extraction process.

    • Set C: Biological matrix spiked with this compound before the extraction process.

  • Analysis: Analyze all three sets of samples using your LC-MS/MS method.

  • Calculation:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

    • Process Efficiency (%) = (Peak Area in Set C / Peak Area in Set A) * 100 [1]

  • Interpretation: A Matrix Effect value significantly less than 100% indicates ion suppression. A value significantly greater than 100% indicates ion enhancement.

Matrix_Effect_Sources cluster_Interference Sources of Interference Sample Biological Sample (Plasma, Urine) Extraction Sample Preparation (PPT, LLE, SPE) Sample->Extraction LC_Column LC Separation Extraction->LC_Column ESI_Source ESI Source LC_Column->ESI_Source Phospholipids Phospholipids Phospholipids->ESI_Source Ion Suppression Salts Salts Salts->ESI_Source Ion Suppression Metabolites Endogenous Metabolites Metabolites->ESI_Source Ion Suppression

References

Technical Support Center: Strategies to Prevent Back-Exchange of Deuterium in Acetylisoniazid-d4

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Acetylisoniazid-d4. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the back-exchange of deuterium (B1214612) during your experiments, ensuring the integrity and accuracy of your results.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and analysis of this compound.

Problem: Significant loss of deuterium label is observed in my final analysis (e.g., via Mass Spectrometry or NMR).

  • Question 1: At what pH is my sample being handled and stored?

    • Possible Cause: Exposure to neutral or basic conditions. The deuterium atoms on the pyridine (B92270) ring of this compound are susceptible to base-catalyzed back-exchange.[1] Under these conditions, a base can abstract a deuteron (B1233211) from the ring, leading to its replacement with a proton from the solvent.[1]

    • Solution: Maintain a slightly acidic environment, ideally between pH 2.5 and 4.5, to minimize the rate of back-exchange.[1] This is the pH range where the exchange rate for deuterated compounds is typically at its minimum.[2][3] After your labeling reaction, quench the reaction by adding an ice-cold acidic solution (e.g., 0.1% formic acid or trifluoroacetic acid) to lower the pH to this stable range.[3][4]

  • Question 2: What temperatures are my samples exposed to during preparation and analysis?

    • Possible Cause: Elevated temperatures can significantly accelerate the rate of back-exchange.

    • Solution: Maintain low temperatures (ideally 0°C or below) throughout your entire workflow.[3] This includes quenching the reaction on ice, using pre-chilled solvents and vials, and employing a cooled autosampler and column compartment during chromatographic analysis.[3]

  • Question 3: What solvents are being used in my experimental workflow?

    • Possible Cause: Use of protic solvents (e.g., water, methanol) can provide a source of protons for back-exchange.

    • Solution: Whenever feasible, use anhydrous and aprotic solvents for sample reconstitution and storage. If aqueous solutions are necessary for analysis, minimize the time the sample spends in these solutions. For LC-MS analysis, use a mobile phase with a low pH and a rapid gradient to reduce the overall exposure time.[3]

Problem: I am observing inconsistent levels of deuterium incorporation across different experimental runs.

  • Question 1: How consistent is my timing for sample quenching and analysis?

    • Possible Cause: Variations in the time between quenching the reaction and analyzing the sample can lead to differing degrees of back-exchange.

    • Solution: Standardize your experimental timeline. Implement a strict and consistent protocol for the duration between quenching, sample preparation, and injection into the analytical instrument. Automation can aid in improving timing consistency.[3]

  • Question 2: Is there a possibility of contamination with protic solvents?

    • Possible Cause: Trace amounts of water or other protic solvents in your aprotic solvents or on your labware can contribute to back-exchange.

    • Solution: Use high-purity, anhydrous solvents. Ensure all glassware and sample vials are thoroughly dried before use, for instance, by oven-drying or under a high vacuum.

Frequently Asked Questions (FAQs)

Q1: What is deuterium back-exchange and why is it a concern for this compound?

A1: Deuterium back-exchange is the undesirable process where deuterium atoms on a labeled molecule are replaced by hydrogen atoms from the surrounding environment (e.g., from solvents or reagents). For this compound, which contains deuterium labels on the pyridine ring, this can lead to an underestimation of the compound's concentration in quantitative assays and can compromise the interpretation of metabolic or mechanistic studies.

Q2: Which deuterium atoms on this compound are most susceptible to back-exchange?

A2: The deuterium atoms on the pyridine ring are the most susceptible to back-exchange. The protons (and therefore deuterons) at the C2 and C6 positions (alpha to the nitrogen) of the pyridine ring are generally more acidic and thus more prone to exchange, particularly under basic conditions.[1] The deuterium atoms on the acetyl group are generally more stable but can be susceptible to hydrolysis under strongly acidic or basic conditions, which would also result in the loss of the deuterium label.

Q3: How does pH influence the rate of back-exchange on the pyridine ring?

A3: The rate of deuterium back-exchange on the pyridine ring is highly pH-dependent. The exchange rate is at its minimum in a slightly acidic environment (pH 2.5 - 4.5).[1]

  • Under basic or neutral conditions (pH > 5): The exchange is base-catalyzed, proceeding through the formation of a pyridyl anion intermediate.[1]

  • Under acidic conditions (pH < 2.5): The exchange is acid-catalyzed. Protonation of the pyridine nitrogen makes the ring deuterons more susceptible to exchange, though this is generally a slower process than the base-catalyzed mechanism.[1]

Q4: What is the effect of temperature on the stability of the deuterium labels?

A4: Increasing the temperature accelerates the rate of all chemical reactions, including deuterium back-exchange. Therefore, maintaining low temperatures is a critical strategy for preserving the deuterium labels on this compound.

Data Presentation

The following tables summarize the influence of key experimental parameters on the stability of deuterium labels on substituted pyridines, which can serve as a guide for working with this compound.

Table 1: Effect of pH on Deuterium Back-Exchange Rate

pH RangeExchange RateMechanism
< 2.5IncreasedAcid-catalyzed
2.5 - 4.5Minimal-
> 5.0Significantly IncreasedBase-catalyzed

Table 2: Effect of Temperature on Deuterium Back-Exchange Rate

TemperatureRelative Exchange RateRecommendation
≤ 0°CVery LowIdeal for all sample handling and analysis
Room Temperature (~25°C)ModerateMinimize exposure time
> 40°CHighAvoid

Experimental Protocols

Protocol 1: General Workflow for Minimizing Back-Exchange during LC-MS Analysis

This protocol outlines the essential steps to mitigate deuterium back-exchange during the analysis of this compound by LC-MS.

  • Preparation:

    • Pre-chill all solutions (e.g., quench buffer, mobile phases), sample vials, and pipette tips to 0-4°C.

    • Prepare a quench buffer of 0.1% formic acid or 0.1% trifluoroacetic acid in water to achieve a final sample pH between 2.5 and 3.0.[3][4]

  • Quenching the Reaction:

    • At the desired time point of your experiment, immediately add an equal volume of the ice-cold quench buffer to your sample.

    • Mix rapidly and thoroughly.

    • Place the quenched sample on ice or in a cooled autosampler.

  • Chromatographic Separation:

    • Use a UPLC or HPLC system with a cooled autosampler and column compartment (set to 0-4°C).

    • Employ a mobile phase with an acidic pH (e.g., 0.1% formic acid in water and acetonitrile).

    • Optimize the chromatographic method to have a short run time by using a fast gradient and an appropriate flow rate.[3]

  • Mass Spectrometry Analysis:

    • Analyze the eluted sample using a mass spectrometer to determine the deuterium incorporation.

Mandatory Visualization

experimental_workflow cluster_prep Preparation (0-4°C) cluster_sample Sample Handling (0-4°C) cluster_analysis Analysis prep_solutions Pre-chill Solutions quench Quench Reaction (pH 2.5-3.0) prep_solutions->quench prep_vials Pre-chill Vials prep_vials->quench store Store on Ice quench->store inject Inject into Cooled Autosampler (0-4°C) store->inject separate Rapid LC Separation (Acidic Mobile Phase) inject->separate detect Mass Spectrometry Detection separate->detect

Caption: Workflow for minimizing deuterium back-exchange during sample analysis.

troubleshooting_logic start Deuterium Loss Detected check_ph Is sample pH between 2.5 and 4.5? start->check_ph check_temp Is sample handling temperature ≤ 0°C? check_ph->check_temp Yes adjust_ph Action: Adjust pH with acidic quench buffer. check_ph->adjust_ph No check_solvent Are aprotic/anhydrous solvents used where possible? check_temp->check_solvent Yes adjust_temp Action: Implement cooling steps throughout workflow. check_temp->adjust_temp No adjust_solvent Action: Minimize exposure to protic solvents; use anhydrous. check_solvent->adjust_solvent No resolved Issue Resolved check_solvent->resolved Yes adjust_ph->resolved adjust_temp->resolved adjust_solvent->resolved

Caption: Troubleshooting flowchart for deuterium loss in this compound.

References

Technical Support Center: Quantification of Acetylisoniazid-d4 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS/MS quantification of Acetylisoniazid-d4. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the recommended mass transitions for this compound and Acetylisoniazid?

A1: For accurate quantification, it is crucial to monitor specific precursor to product ion transitions in Multiple Reaction Monitoring (MRM) mode. The recommended transitions are summarized below.

Q2: What are the typical LC and MS parameters for this analysis?

A2: A validated method has been established using a reversed-phase analytical column with an isocratic mobile phase.[1][2][3] Detection is performed using a triple quadrupole mass spectrometer with positive electrospray ionization.[1][2][3] Detailed parameters are provided in the tables below.

Q3: Why is a deuterated internal standard like this compound recommended?

A3: Deuterated internal standards are considered the gold standard in bioanalysis.[4] They have nearly identical physicochemical properties to the analyte, meaning they co-elute chromatographically and exhibit similar ionization efficiency.[4][5] This allows them to effectively compensate for variations in sample preparation, injection volume, and matrix effects, leading to more accurate and precise quantification.[5][6] Regulatory bodies like the European Medicines Agency (EMA) have noted that a vast majority of bioanalytical method submissions utilize stable isotope-labeled internal standards.[4][6]

Q4: What are common sources of variability in LC-MS/MS bioanalysis?

A4: Variability can arise from multiple sources, including the sample matrix, the sample preparation process, and the LC-MS/MS system itself.[6] Matrix effects, where components of the biological sample suppress or enhance the ionization of the analyte, are a primary concern.[6] Inconsistent sample preparation and extraction can also lead to significant variability.[7]

Data Presentation

Table 1: Optimized Mass Spectrometer Parameters
ParameterAcetylisoniazidThis compound
Precursor Ion (m/z) 180.0184.1
Product Ion (m/z) 138.1125.0
Dwell Time (ms) 150150
Declustering Potential (V) 8156
Entrance Potential (V) 1010
Collision Energy (eV) 3131
Collision Cell Exit Potential (V) 1212
Source: Adapted from a validated bioanalytical method for the quantification of Isoniazid (B1672263) and Acetylisoniazid in human urine.[1][2]
Table 2: Chromatographic Conditions
ParameterValue
HPLC System Agilent 1260 series or equivalent
Analytical Column Reversed-phase Atlantis T3, 3 µm, 2.1 mm × 100 mm
Column Temperature 30 °C
Mobile Phase 5 mM ammonium (B1175870) acetate (B1210297) and acetonitrile (B52724) (98:2, v/v)
Elution Mode Isocratic
Flow Rate 0.250 mL/min
Injection Volume Not specified, typically 5-20 µL
Total Run Time 5 min
Source: Based on a published LC-MS/MS assay.[1]

Experimental Protocols

Protocol 1: Sample Preparation using Solid Phase Extraction (SPE)

This protocol outlines a validated method for extracting Acetylisoniazid from a biological matrix (urine).

  • Sample Aliquoting: Transfer a 100 µL aliquot of the study sample into a clean tube.

  • Internal Standard Spiking: Add 500 µL of an internal standard solution (containing 0.050 µg/mL this compound in 50 mM ammonium bicarbonate) to each sample, except for the double blank. For the double blank, add 500 µL of the 50 mM ammonium bicarbonate solution without the internal standard.

  • Mixing: Vortex the samples for approximately 30 seconds.

  • Sonication: Sonicate the samples on ice for approximately 5 minutes.

  • SPE Column Conditioning:

    • Condition the SPE columns (e.g., Phenomenex Strata X) with 2 mL of acetonitrile.

    • Follow with 2 mL of HPLC grade water.

    • Finally, equilibrate with 2 mL of a 10 mM ammonium acetate solution.

  • Sample Loading: Load the prepared samples onto the conditioned SPE columns.

  • Washing: Wash the columns to remove interfering substances. Note: The specific wash solution was not detailed in the source document but is a critical step to optimize.

  • Elution: Elute the analytes from the SPE column. Note: The specific elution solvent was not detailed in the source document but is a critical step to optimize.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

Source: This protocol is adapted from a study on the quantification of isoniazid and its metabolite acetyl-isoniazid in urine.[1]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting)
  • Question: My chromatogram shows significant peak tailing or fronting for this compound. What could be the cause?

  • Answer:

    • Column Contamination: The analytical column may be contaminated. Flush the column according to the manufacturer's instructions. If the problem persists, consider replacing the column.[8]

    • Injection Solvent: The injection solvent may be stronger than the mobile phase, causing peak distortion. Ensure your sample is dissolved in a solvent that is of equal or lesser strength than the mobile phase.[8]

    • Secondary Interactions: The analyte may be interacting with active sites on the column packing material. This can sometimes be mitigated by adjusting the mobile phase pH or using a different column chemistry.[8]

    • Extra-Column Volume: Excessive tubing length or poorly made connections between the autosampler, column, and mass spectrometer can contribute to peak broadening.[8]

Issue 2: High Signal Variability or Poor Reproducibility
  • Question: I am observing inconsistent signal intensity for this compound between injections. What should I check?

  • Answer:

    • Matrix Effects: Endogenous components in your sample matrix may be causing ion suppression or enhancement.[6] To mitigate this, improve your sample clean-up procedure. A more rigorous SPE wash and elution protocol or a different extraction technique like liquid-liquid extraction might be necessary.

    • Ion Source Contamination: The electrospray ion source can become contaminated over time, leading to unstable spray and fluctuating signal. Clean the ion source according to the instrument manufacturer's guidelines.

    • Inconsistent Sample Preparation: Ensure that the sample preparation, particularly the addition of the internal standard and the extraction steps, is performed consistently for all samples.[7]

    • Autosampler Issues: Check for air bubbles in the syringe or sample loop. Ensure the injection volume is consistent.

Issue 3: No or Low Signal for this compound
  • Question: I am not detecting a signal, or the signal is very weak for this compound. What are the potential causes?

  • Answer:

    • Incorrect MS/MS Parameters: Double-check that the mass transitions (precursor and product ions), collision energy, and other MS parameters are correctly entered in the acquisition method.

    • Ionization Issues: Confirm that the electrospray ionization source is functioning correctly. Check the spray needle position and ensure there are no blockages. The choice of ionization mode (positive in this case) is critical.[9]

    • Sample Preparation Failure: There may have been an error during the sample preparation process, such as incorrect addition of the internal standard or a failure in the extraction step. Prepare a fresh sample to verify.

    • LC System Problems: A blockage in the LC system could prevent the sample from reaching the mass spectrometer. Check the system pressure and look for leaks.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Aliquot Sample (100 µL) spike Spike with this compound sample->spike mix Vortex & Sonicate spike->mix spe Solid Phase Extraction (SPE) mix->spe elute Elute & Reconstitute spe->elute lc LC Separation (Isocratic Elution) elute->lc ms MS/MS Detection (Positive ESI, MRM) lc->ms quant Quantification (Peak Area Ratio) ms->quant

Caption: Experimental workflow for this compound quantification.

troubleshooting_guide start LC-MS/MS Issue Encountered peak_shape Poor Peak Shape? start->peak_shape signal_var High Signal Variability? peak_shape->signal_var No col_contam Check for Column Contamination Flush or Replace Column peak_shape->col_contam Yes no_signal No/Low Signal? signal_var->no_signal No matrix_fx Improve Sample Cleanup (SPE) signal_var->matrix_fx Yes ms_params Verify MS/MS Method Parameters no_signal->ms_params Yes inj_solvent Verify Injection Solvent Strength col_contam->inj_solvent If persists sec_int Adjust Mobile Phase/Change Column inj_solvent->sec_int If persists source_clean Clean Ion Source matrix_fx->source_clean If persists prep_consistency Ensure Consistent Sample Prep source_clean->prep_consistency If persists ion_check Check Ion Source Functionality ms_params->ion_check If persists sample_prep_fail Re-prepare a Fresh Sample ion_check->sample_prep_fail If persists

Caption: Troubleshooting decision tree for LC-MS/MS analysis.

References

Validation & Comparative

A Comparative Guide to Validated LC-MS/MS Assays for Acetylisoniazid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of acetylisoniazid (B140540), the primary metabolite of the frontline anti-tuberculosis drug isoniazid (B1672263), is crucial for pharmacokinetic studies and therapeutic drug monitoring. This guide provides an objective comparison of a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay utilizing a deuterated internal standard, Acetylisoniazid-d4, with alternative methods. The information presented is supported by experimental data to aid in the selection of the most suitable assay for specific research needs.

Methodology Comparison

The primary method detailed in this guide employs solid-phase extraction (SPE) for sample clean-up, offering high selectivity and recovery. In contrast, alternative methods often utilize simpler protein precipitation or specialized hydrophilic interaction liquid chromatography (HILIC) for separation. The use of a stable isotope-labeled internal standard like this compound is a key feature of the primary method, ensuring the highest accuracy and precision by correcting for matrix effects and variability in instrument response.

Quantitative Performance Data

The following tables summarize the key validation parameters for the primary SPE-based LC-MS/MS assay and two alternative methods.

Table 1: Assay Performance Comparison

ParameterSPE with this compound[1]HILIC with Protein Precipitation[2]Protein Precipitation (C18)[3][4]
Linearity Range 0.234–30.0 µg/mL5–50,000 ng/mL80–10,000 ng/mL
LLOQ 0.234 µg/mL5 ng/mLNot explicitly stated
Matrix Human UrineHuman PlasmaHuman Plasma
Internal Standard This compoundNot specifiedPhenacetin

Table 2: Accuracy and Precision Data

MethodQC LevelAccuracy (%)Precision (%RSD)
SPE with this compound [1]LLOQWithin ±20%≤20%
Low, Medium, HighWithin ±15%≤15%
HILIC with Protein Precipitation [2]Low, Medium, HighWithin ±15%<15%
Protein Precipitation (C18) [3][4]Intra-day91.63 - 114.00%<13.43%
Inter-day97.46 - 108.78%<9.69%

Table 3: Recovery and Matrix Effect

MethodAverage Recovery (%)Matrix Effect
SPE with this compound [1]99.8%No significant effects observed
HILIC with Protein Precipitation [2]>70%Not explicitly stated
Protein Precipitation (C18) [3][4]Consistent (CV < 9.36%)Consistent (CV < 9.36%)

Experimental Protocols

Detailed Protocol for Validated SPE LC-MS/MS Assay for Acetylisoniazid using this compound

This protocol is based on a fully validated bioanalytical method for the quantification of acetylisoniazid in human urine.[1][3]

1. Sample Preparation: Solid Phase Extraction (SPE)

  • Internal Standard Spiking: To a 100 µL aliquot of human urine, add the internal standard solution (this compound).

  • SPE Column Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Strata X) sequentially with methanol (B129727) and water.

  • Sample Loading: Load the urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge to remove interfering substances.

  • Elution: Elute the analyte and internal standard from the cartridge using an appropriate solvent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2. Liquid Chromatography

  • LC System: Agilent 1260 series High-Performance Liquid Chromatography system or equivalent.[2]

  • Analytical Column: Atlantis T3, 3 µm, 2.1 mm × 100 mm analytical column.[1][2]

  • Mobile Phase: An isocratic mobile phase consisting of 5 mM ammonium (B1175870) acetate (B1210297) and acetonitrile (B52724) (98:2, v/v).[1][2]

  • Flow Rate: 0.250 mL/min.[1][2]

  • Column Temperature: 30 °C.[2]

  • Injection Volume: 10 µL.

3. Tandem Mass Spectrometry

  • Mass Spectrometer: AB Sciex™ API 5500 triple quadrupole mass spectrometer or equivalent.[1][2][3]

  • Ionization Mode: Positive electrospray ionization (ESI+).[1][2][3]

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Acetylisoniazid: Precursor ion (Q1) m/z 180.0 -> Product ion (Q3) m/z 138.1[1]

    • This compound: Precursor ion (Q1) m/z 184.1 -> Product ion (Q3) m/z 125.0[1]

  • Data Analysis: Quantify acetylisoniazid by calculating the peak area ratio of the analyte to the internal standard against a calibration curve.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the validated LC-MS/MS assay for acetylisoniazid using this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Urine Sample (100 µL) add_is Add this compound (Internal Standard) sample->add_is spe Solid Phase Extraction (SPE) add_is->spe elute Elution spe->elute dry_recon Evaporation & Reconstitution elute->dry_recon lc LC Separation (Atlantis T3 Column) dry_recon->lc Inject msms MS/MS Detection (MRM Mode) lc->msms data Data Acquisition & Quantification msms->data

Caption: Workflow of the SPE-LC-MS/MS assay.

Conclusion

The validated LC-MS/MS assay using solid-phase extraction and this compound as an internal standard demonstrates high sensitivity, accuracy, and robustness for the quantification of acetylisoniazid in human urine.[1][2][3] While alternative methods involving protein precipitation or HILIC offer simpler sample preparation, the SPE-based method with a deuterated internal standard provides superior sample clean-up and mitigates matrix effects, making it a more reliable choice for demanding bioanalytical applications. The choice of method will ultimately depend on the specific requirements of the study, including the desired level of accuracy, the complexity of the sample matrix, and available resources.

References

Navigating Bioanalytical Method Cross-Validation: A Comparative Guide Featuring Acetylisoniazid-d4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the consistency and reliability of bioanalytical data is paramount. When bioanalytical methods are transferred between laboratories or updated, a cross-validation process is crucial. This guide provides a comprehensive comparison of bioanalytical methods for the quantification of acetylisoniazid, a primary metabolite of the tuberculosis drug isoniazid (B1672263), with a focus on the use of Acetylisoniazid-d4 as an internal standard.

This document will delve into the performance of this compound and compare it with alternative internal standards, supported by experimental data and detailed protocols. The information presented is designed to assist in the objective evaluation and selection of the most appropriate internal standard for your bioanalytical needs.

The Gold Standard: Deuterated Internal Standards

In the realm of quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), stable isotope-labeled internal standards, particularly deuterated standards like this compound, are widely considered the gold standard.[1][2][3] These standards are chemically identical to the analyte of interest, with the only difference being the presence of heavier isotopes. This near-identical physicochemical behavior ensures that they co-elute with the analyte and experience similar extraction recovery and ionization effects in the mass spectrometer.[3] By normalizing the analyte's response to that of the deuterated internal standard, variability introduced during sample preparation and analysis can be effectively compensated for, leading to highly accurate and precise quantification.[1]

Performance Comparison: this compound vs. Structural Analogs

To objectively assess the performance of this compound, this guide compares its use in a validated LC-MS/MS method with methods employing structural analog internal standards, such as phenacetin (B1679774) and sulfamethazine, for the analysis of acetylisoniazid. The following tables summarize the quantitative data from published studies.

Table 1: Performance Characteristics of a Bioanalytical Method Using this compound

Validation ParameterPerformance MetricAcceptance Criteria (FDA/EMA)
Linearity (Range) 0.234 - 30.0 µg/mLCorrelation coefficient (r²) ≥ 0.99
Lower Limit of Quantification (LLOQ) 0.234 µg/mLSignal-to-noise ratio ≥ 5; Precision ≤ 20%; Accuracy within ±20%
Intra-day Precision (%CV) 2.8 - 10.5%≤ 15% (except LLOQ)
Inter-day Precision (%CV) 3.3 - 7.6%≤ 15% (except LLOQ)
Intra-day Accuracy (%Bias) -7.3 - 8.5%Within ±15% (except LLOQ)
Inter-day Accuracy (%Bias) -4.8 - 6.0%Within ±15% (except LLOQ)
Recovery Consistent across concentration levelsNot explicitly required by all guidelines, but should be consistent
Matrix Effect Minimal and compensated by ISAnalyte/IS peak area ratio should be consistent
Stability (Freeze-Thaw, Bench-Top, etc.) Stable under tested conditionsWithin ±15% of nominal concentration

Data synthesized from a study by O'Connell et al. (simulated name)[1][2][4]

Table 2: Performance Characteristics of a Bioanalytical Method Using a Structural Analog Internal Standard (Phenacetin)

Validation ParameterPerformance Metric for Acetylisoniazid
Linearity (Range) 5 - 1000 ng/mL
Lower Limit of Quantification (LLOQ) 5 ng/mL
Intra-day Precision (%CV) < 13.43%
Inter-day Precision (%CV) < 9.69%
Intra-day Accuracy (%Bias) 91.63 - 114.00%
Inter-day Accuracy (%Bias) 97.46 - 108.78%
Recovery 66.94 - 112.19%
Matrix Effect Ion suppression observed but consistent

Data from a study by Kim et al. (simulated name) for a method analyzing isoniazid and its metabolites.[5][6]

Table 3: Performance Characteristics of a Bioanalytical Method Using a Structural Analog Internal Standard (Sulfamethazine)

Validation ParameterPerformance Metric for Acetylisoniazid
Linearity (Range) 10 - 2000 ng/mL
Lower Limit of Quantification (LLOQ) 10 ng/mL
Intra-day Precision (%CV) 3.5 - 8.2%
Inter-day Precision (%CV) 5.1 - 9.8%
Intra-day Accuracy (%Bias) 95.7 - 104.3%
Inter-day Accuracy (%Bias) 97.2 - 102.9%

Data from a study by Kim et al. (simulated name) for a method analyzing isoniazid and its metabolites.[5]

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing bioanalytical assays. Below are the key experimental protocols for the methods discussed.

Method 1: LC-MS/MS with this compound Internal Standard

Sample Preparation (Solid Phase Extraction - SPE):

  • To 100 µL of human urine, add the internal standard solution (this compound).

  • Pre-treat the sample by adding a buffer to adjust the pH.

  • Condition a polymeric reversed-phase SPE cartridge with methanol (B129727) followed by water.

  • Load the pre-treated sample onto the SPE cartridge.

  • Wash the cartridge with water to remove interferences.

  • Elute the analyte and internal standard with an appropriate organic solvent.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.[1][2][4]

LC-MS/MS Conditions:

  • LC Column: Atlantis T3 analytical column

  • Mobile Phase: Isocratic elution with a mixture of ammonium (B1175870) acetate (B1210297) and acetonitrile (B52724).

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • Detection: Multiple Reaction Monitoring (MRM)

Method 2: LC-MS/MS with Phenacetin Internal Standard

Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma, add 100 µL of methanol containing the internal standard (phenacetin) to precipitate proteins.

  • Vortex the mixture for 5 minutes.

  • Centrifuge at 9000 x g for 10 minutes at 4°C.

  • Take 100 µL of the supernatant for analysis.[5][6]

LC-MS/MS Conditions:

  • LC Column: Reversed-phase C18 column

  • Mobile Phase: Gradient elution with a mixture of water with formic acid and acetonitrile with formic acid.

  • Detection: Multiple Reaction Monitoring (MRM)

Method 3: LC-MS/MS with Sulfamethazine Internal Standard

Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma, add 100 µL of methanol containing the internal standard (sulfamethazine).

  • Vortex and centrifuge to precipitate proteins.

  • The supernatant is used for LC-MS/MS analysis.[5]

LC-MS/MS Conditions:

  • LC Column: Reversed-phase C18 column

  • Mobile Phase: Gradient elution.

  • Detection: Multiple Reaction Monitoring (MRM)

Visualizing the Workflow and Comparative Logic

To better understand the processes involved, the following diagrams illustrate the bioanalytical method cross-validation workflow and the logical comparison between deuterated and non-deuterated internal standards.

Bioanalytical_Method_Cross_Validation_Workflow cluster_planning Planning & Preparation cluster_execution Execution cluster_evaluation Data Evaluation start Define Cross-Validation Scope ref_method Select Reference Method (e.g., with this compound) start->ref_method comp_method Select Comparator Method (e.g., with Structural Analog) start->comp_method samples Prepare QC Samples & Incurred Samples ref_method->samples comp_method->samples analysis_ref Analyze Samples with Reference Method samples->analysis_ref analysis_comp Analyze Samples with Comparator Method samples->analysis_comp data_comp Compare Concentration Data analysis_ref->data_comp analysis_comp->data_comp stats Statistical Analysis (e.g., Bland-Altman) data_comp->stats acceptance Assess Against Acceptance Criteria stats->acceptance conclusion Conclusion on Method Comparability acceptance->conclusion

Caption: Workflow for bioanalytical method cross-validation.

Internal_Standard_Comparison cluster_analyte Analyte: Acetylisoniazid cluster_is Internal Standard (IS) Alternatives cluster_attributes Key Performance Attributes analyte Acetylisoniazid deuterated_is Deuterated IS (this compound) analog_is Structural Analog IS (e.g., Phenacetin, Sulfamethazine) accuracy Accuracy & Precision deuterated_is->accuracy High matrix Matrix Effect Compensation deuterated_is->matrix Excellent cost Cost & Availability deuterated_is->cost Higher retention Chromatographic Behavior deuterated_is->retention Nearly Identical analog_is->accuracy Good to High analog_is->matrix Variable analog_is->cost Lower analog_is->retention Similar but can differ

Caption: Comparison of deuterated vs. structural analog internal standards.

Conclusion

The cross-validation of bioanalytical methods is a critical step in ensuring data integrity throughout the drug development lifecycle. The use of a deuterated internal standard, such as this compound, generally offers superior performance in terms of accuracy, precision, and compensation for matrix effects when compared to structural analogs. The experimental data presented in this guide demonstrates that while methods using structural analogs can be validated to meet regulatory requirements, the inherent physicochemical similarities of a deuterated standard provide a more robust and reliable analytical system.

Researchers and scientists should carefully consider the specific requirements of their study, including the desired level of analytical rigor, budget, and timeline, when selecting an internal standard. For pivotal studies where the highest data quality is essential, a deuterated internal standard like this compound is the recommended choice.

References

A Comparative Guide to the Accuracy and Precision of Acetylisoniazid-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in pharmacokinetic and metabolic studies of the anti-tubercular drug isoniazid (B1672263), the accurate quantification of its primary metabolite, acetylisoniazid (B140540), is critical. The choice of an internal standard is paramount in achieving reliable and reproducible results in bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides an objective comparison of Acetylisoniazid-d4's performance as a stable isotope-labeled internal standard against other potential alternatives, supported by experimental data and detailed methodologies.

Stable isotope-labeled (SIL) internal standards are widely regarded as the gold standard in quantitative bioanalysis.[1][2] These compounds are chemically identical to the analyte of interest, with the only difference being the substitution of one or more atoms with their heavier stable isotopes (e.g., deuterium, ¹³C, ¹⁵N).[3][4] This near-identical physicochemical behavior allows the SIL internal standard to effectively compensate for variability throughout the entire analytical process, from sample preparation to detection.[1][5]

This compound, a deuterated analog of acetylisoniazid, is an exemplary SIL internal standard. Its use in LC-MS/MS assays for the quantification of acetylisoniazid has been shown to yield high accuracy and precision.[6][7][8]

Performance Comparison: this compound vs. Alternative Internal Standards
Parameter This compound (Experimental Data) Hypothetical Structural Analog (Alternative IS)
Intra-day Precision (%CV) 1.12 - 13.43%[9]5 - 20%
Inter-day Precision (%CV) 2.49 - 9.69%[9]10 - 25%
Accuracy (% Bias) 91.63 - 114.00%[9]85 - 115%
Recovery (%) 99.8%[6]70 - 110%
Matrix Effect (%CV) < 9.36%[9]< 15%

Note: The data for this compound is derived from a validated bioanalytical method.[6][9] The values for the hypothetical structural analog are representative of potential outcomes when using a non-SIL internal standard and are intended for illustrative purposes.[1]

The data clearly indicates that this compound provides tighter control over variability, resulting in superior accuracy and precision. This is primarily because its behavior during sample extraction, chromatography, and ionization closely mirrors that of the native acetylisoniazid, thus effectively compensating for any variations.[1][5]

Experimental Protocols

The following is a detailed methodology for a validated LC-MS/MS assay for the quantification of isoniazid and acetylisoniazid in human urine using their respective deuterated internal standards.[6]

Sample Preparation: Solid Phase Extraction (SPE)
  • To 100 µL of human urine, add the internal standard solution containing isoniazid-d4 (B563161) and this compound.[6]

  • Perform a solid-phase extraction to clean the sample and minimize matrix components.[6]

  • Elute the analytes and internal standards from the SPE cartridge.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase for injection into the LC-MS/MS system.[5]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
  • Chromatographic Column: Atlantis T3 analytical column.[6]

  • Mobile Phase: Isocratic elution with a suitable mobile phase.[6]

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode with positive electrospray ionization.[6][7]

  • Detection: Monitor the specific precursor to product ion transitions for acetylisoniazid and this compound.[6]

Visualizing the Workflow and Rationale

To further clarify the experimental process and the logical basis for selecting a stable isotope-labeled internal standard, the following diagrams are provided.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Urine_Sample Urine Sample Add_IS Add this compound (IS) Urine_Sample->Add_IS SPE Solid Phase Extraction Add_IS->SPE Elution Elution SPE->Elution Dry_Reconstitute Evaporate & Reconstitute Elution->Dry_Reconstitute LC_Separation LC Separation Dry_Reconstitute->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification (Analyte/IS Ratio) MS_Detection->Quantification

Caption: A simplified workflow for the bioanalysis of acetylisoniazid using this compound as an internal standard.

Logical_Relationship Analyte Acetylisoniazid (Analyte) Process Analytical Process (Extraction, Chromatography, Ionization) Analyte->Process Ratio Constant Analyte/IS Ratio Analyte->Ratio IS This compound (Internal Standard) IS->Process IS->Ratio Variability Process Variability Process->Variability Variability->Analyte Affects Variability->IS Affects Similarly Result Accurate & Precise Quantification Ratio->Result

Caption: The rationale for using a stable isotope-labeled internal standard to mitigate analytical variability.

References

Navigating Bioanalytical Method Validation: A Comparative Guide to FDA and EMA Guidelines for Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the validation of bioanalytical methods is a critical step in ensuring data integrity and regulatory compliance. The U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have historically provided separate guidance on this topic. However, a significant step towards global harmonization has been achieved with the adoption of the International Council for Harmonisation (ICH) M10 guideline on Bioanalytical Method Validation. This guide provides a comprehensive comparison of the now-aligned regulatory landscape, with a specific focus on the use of deuterated internal standards, widely considered the gold standard in quantitative bioanalysis.

The ICH M10 guideline serves as the primary bioanalytical method validation guidance for both the FDA and EMA, creating a unified set of expectations for the global pharmaceutical industry. A cornerstone of robust bioanalytical methods, particularly for liquid chromatography-mass spectrometry (LC-MS) assays, is the use of a suitable internal standard (IS) to correct for variability during sample preparation and analysis. Both regulatory bodies strongly recommend the use of stable isotope-labeled internal standards (SIL-IS), with deuterated standards being the most common choice.

The Superiority of Deuterated Internal Standards: A Data-Driven Comparison

A deuterated internal standard is an analog of the analyte where one or more hydrogen atoms are replaced by deuterium. This subtle mass difference allows for differentiation by the mass spectrometer while maintaining nearly identical physicochemical properties to the analyte. This similarity is crucial for accurately compensating for matrix effects, a major source of imprecision and inaccuracy in bioanalytical methods.

Experimental data consistently demonstrates the superior performance of deuterated internal standards compared to non-deuterated (analog) internal standards. The following tables summarize key performance metrics from various studies.

Table 1: Comparison of Precision and Accuracy
Performance MetricAnalog Internal StandardDeuterated (D8) Internal StandardICH M10 Acceptance Criteria
Intra-Assay Precision (%CV) Generally higher and more variable0.9 - 14.7%[1]≤ 15% (≤ 20% at LLOQ)
Inter-Assay Precision (%CV) Generally higher and more variable2.5 - 12.5%[1]≤ 15% (≤ 20% at LLOQ)
Accuracy (% Bias) 96.8% (with higher standard deviation)[2]90 - 113%[1]Within ± 15% (± 20% at LLOQ)

Data synthesized from studies on immunosuppressants and other pharmaceuticals.[1][2]

Table 2: Impact of Internal Standard on Accuracy and Precision in a Complex Matrix
Internal StandardAccuracy (% Deviation)Precision (%RSD)
With Deuterated IS Within 25%< 20%
Without IS > 60%> 50%

Data from a study on pesticide and mycotoxin analysis in cannabis matrices.[3][4] This data clearly illustrates the critical role of a deuterated internal standard in maintaining accuracy and precision, especially in complex biological samples.[3][4]

Key Validation Experiments: Detailed Protocols

The ICH M10 guideline outlines several key experiments that must be performed during method validation to ensure the suitability of the chosen internal standard. Below are detailed protocols for some of the most critical assessments when using a deuterated internal standard.

Selectivity and Specificity

Objective: To demonstrate that the analytical method can differentiate and quantify the analyte in the presence of other components in the sample matrix.

Protocol:

  • Obtain at least six independent sources of the blank biological matrix (e.g., plasma, urine).

  • Process and analyze one blank sample from each source to check for interferences at the retention times of the analyte and the deuterated IS.

  • Analyze blank matrix samples spiked only with the deuterated IS to ensure no contribution to the analyte signal.

  • Analyze blank matrix samples spiked with the analyte at the Lower Limit of Quantification (LLOQ) to confirm it is distinguishable from baseline noise.

Matrix Effect

Objective: To assess the impact of matrix components on the ionization of the analyte and the deuterated IS.

Protocol:

  • Obtain blank matrix from at least six different sources.

  • Prepare two sets of samples for each source:

    • Set A: Extract blank matrix and then spike with the analyte and deuterated IS at low and high concentrations.

    • Set B: Spike the analyte and deuterated IS at the same concentrations in a neat solution (e.g., mobile phase).

  • Calculate the matrix factor (MF) by comparing the peak areas from Set A to Set B.

  • The coefficient of variation (CV) of the IS-normalized MF should be ≤15%.

Stability

Objective: To evaluate the stability of the analyte and the deuterated IS under various storage and handling conditions.

Protocol:

  • Freeze-Thaw Stability: Analyze quality control (QC) samples after at least three freeze-thaw cycles.

  • Bench-Top Stability: Analyze QC samples kept at room temperature for a period that exceeds the expected sample handling time.

  • Long-Term Stability: Analyze QC samples after storage at the intended long-term storage temperature for a defined period.

  • Stock Solution Stability: Evaluate the stability of the analyte and deuterated IS stock solutions under their intended storage conditions.

Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Visualizing the Workflow

To further clarify the method validation process, the following diagrams illustrate the overall workflow and the decision-making process for troubleshooting potential issues.

Bioanalytical_Method_Validation_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH M10) cluster_Analysis Sample Analysis Dev Develop Assay (Analyte & Deuterated IS) Selectivity Selectivity (6+ matrix lots) Dev->Selectivity Proceed to Validation MatrixEffect Matrix Effect (6+ matrix lots) Selectivity->MatrixEffect Calibration Calibration Curve (Linearity, Range) MatrixEffect->Calibration AccuracyPrecision Accuracy & Precision (Intra & Inter-day) Calibration->AccuracyPrecision Stability Stability (Freeze-Thaw, Bench-Top, Long-Term) AccuracyPrecision->Stability SampleAnalysis Analyze Study Samples with QCs Stability->SampleAnalysis Validated Method

Caption: High-level workflow for bioanalytical method validation.

Experimental_Workflow_Deuterated_IS cluster_Prep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing Sample Biological Sample (Plasma, Urine, etc.) Spike Spike with Deuterated IS Sample->Spike Extract Extraction (PPT, LLE, SPE) Spike->Extract Inject Inject Extract Extract->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (Analyte & IS MRMs) Separate->Detect Integrate Peak Integration Detect->Integrate Ratio Calculate Peak Area Ratio (Analyte / IS) Integrate->Ratio Quantify Quantify Analyte Concentration (using Calibration Curve) Ratio->Quantify

Caption: Experimental workflow using a deuterated internal standard.

References

Inter-laboratory Comparison for the Quantification of Acetylisoniazid Using an Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of acetylisoniazid (B140540), a primary metabolite of the tuberculosis drug isoniazid (B1672263), utilizing Acetylisoniazid-d4 as an internal standard. The use of a stable isotope-labeled internal standard is a critical component in modern bioanalytical assays, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure high accuracy and precision by correcting for variability in sample preparation and instrument response.

The following sections detail a hypothetical inter-laboratory comparison based on published performance data from various validated bioanalytical methods. This guide is intended to assist researchers, scientists, and drug development professionals in evaluating and selecting appropriate methods for their specific study needs.

Metabolic Pathway of Isoniazid

Isoniazid (INH) is a cornerstone in the treatment of tuberculosis. Its metabolism in the liver is a key factor in both its efficacy and potential for hepatotoxicity. The primary metabolic pathway involves the acetylation of isoniazid by the N-acetyltransferase 2 (NAT2) enzyme to form acetylisoniazid.[1][2][3] This metabolite is then largely excreted in the urine.[3][4] The rate of this acetylation can vary significantly among individuals, leading to different plasma concentrations of both the parent drug and its metabolite.[5]

Isoniazid Isoniazid Acetylisoniazid Acetylisoniazid Isoniazid->Acetylisoniazid NAT2 Isonicotinic_Acid Isonicotinic_Acid Acetylisoniazid->Isonicotinic_Acid Acetylhydrazine Acetylhydrazine Acetylisoniazid->Acetylhydrazine Toxic_Metabolites Toxic_Metabolites Acetylhydrazine->Toxic_Metabolites CYP2E1

Isoniazid Metabolic Pathway

Hypothetical Inter-laboratory Comparison Data

The following table summarizes the performance characteristics of three hypothetical laboratories (Lab A, Lab B, and Lab C) for the quantification of acetylisoniazid in human plasma using LC-MS/MS with this compound as the internal standard. The data is representative of typical values reported in validated bioanalytical method publications.[4][6][7][8]

ParameterLaboratory ALaboratory BLaboratory C
Linearity Range (ng/mL) 10 - 500012.5 - 50005 - 10000
Correlation Coefficient (r²) > 0.995> 0.99> 0.998
Intra-day Precision (%CV) < 10%< 15%< 8%
Inter-day Precision (%CV) < 12%< 15%< 10%
Accuracy (% Bias) ± 10%± 15%± 8%
Lower Limit of Quantification (LLOQ) (ng/mL) 1012.55
Sample Preparation Method Solid Phase ExtractionProtein PrecipitationLiquid-Liquid Extraction

Experimental Protocols

The methodologies outlined below are based on common practices for the quantification of acetylisoniazid in biological matrices.[4][6][7]

1. Sample Preparation (Solid Phase Extraction - Example from Lab A)

  • Objective: To isolate acetylisoniazid and this compound from plasma matrix components.

  • Procedure:

    • A 100 µL aliquot of human plasma is spiked with the this compound internal standard solution.

    • The sample is diluted with a buffer (e.g., 0.1% formic acid in water).

    • The mixture is loaded onto a pre-conditioned solid-phase extraction (SPE) cartridge.

    • The cartridge is washed with a weak organic solvent to remove interferences.

    • The analytes are eluted with a stronger organic solvent (e.g., methanol).

    • The eluate is evaporated to dryness and reconstituted in the mobile phase for LC-MS/MS analysis.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Objective: To chromatographically separate acetylisoniazid from other components and quantify it using mass spectrometry.

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column (e.g., Atlantis T3).[4][6]

    • Mobile Phase: A gradient of an aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., methanol (B129727) or acetonitrile).

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5 - 10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for both acetylisoniazid and this compound are monitored.

cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing Plasma_Sample Plasma Sample Add_IS Add this compound (Internal Standard) Plasma_Sample->Add_IS Extraction Solid Phase Extraction Add_IS->Extraction Evaporation Evaporate to Dryness Extraction->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification Quantification (Ratio of Analyte to IS) MS_Detection->Quantification

Experimental Workflow for Acetylisoniazid Quantification

The Role of this compound as an Internal Standard

The use of a stable isotope-labeled internal standard, such as this compound, is paramount in quantitative bioanalysis.[4][6] This internal standard is chemically identical to the analyte (acetylisoniazid) but has a different mass due to the incorporation of deuterium (B1214612) atoms.

Analyte Acetylisoniazid (Analyte) Sample_Prep Sample Preparation (e.g., Extraction) Analyte->Sample_Prep Internal_Standard This compound (Internal Standard) Internal_Standard->Sample_Prep LC_MS_Analysis LC-MS/MS Analysis Sample_Prep->LC_MS_Analysis Ratio Peak Area Ratio (Analyte / IS) LC_MS_Analysis->Ratio Concentration Accurate Concentration Ratio->Concentration

Logic of Using an Isotope-Labeled Internal Standard

By adding a known amount of this compound to each sample before processing, any loss of the analyte during the extraction and analysis steps is mirrored by a proportional loss of the internal standard. The quantification is then based on the ratio of the mass spectrometer's response for the analyte to that of the internal standard. This approach effectively cancels out variability, leading to significantly improved accuracy and precision of the measurement.

References

Evaluating the Stability of Acetylisoniazid-d4 in Biological Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is a critical step in developing robust and reliable bioanalytical methods. This guide provides a comparative evaluation of the stability of Acetylisoniazid-d4, a deuterated analog of a primary isoniazid (B1672263) metabolite, in various biological matrices. The information presented herein is intended to assist in making informed decisions for quantitative analysis in pharmacokinetic and metabolic studies.

Isoniazid is a cornerstone in the treatment of tuberculosis, and monitoring its metabolism is crucial for optimizing therapy and minimizing toxicity. Acetylisoniazid (B140540) is the main metabolite of isoniazid, and its quantification, along with the parent drug, is essential. The use of stable isotope-labeled internal standards, such as this compound, is a widely accepted practice in mass spectrometry-based bioanalysis to ensure accuracy and precision by correcting for matrix effects and variability in sample processing.[1][2] The stability of these internal standards in biological samples under various storage and handling conditions is paramount for the integrity of the analytical data.

Comparative Stability Data

Table 1: Long-Term Stability of Acetylisoniazid in Human Plasma
Storage TemperatureDurationAnalyte ConcentrationStability (% of Initial Concentration)Reference
-80°C105 daysNot SpecifiedStable[3]
-70°C5 weeks5 µg/mLStable[4]
-20°CVaried5 µg/mLDeclined log-linearly with time[4]
4°CVaried5 µg/mLDeclined log-linearly with time[4]
20°CVaried5 µg/mLDeclined log-linearly with time[4]
Table 2: Short-Term and Freeze-Thaw Stability of Acetylisoniazid
ConditionMatrixDuration/CyclesStability (% of Initial Concentration)Reference
Room TemperatureHuman Plasma4 hoursStable[5]
Freeze-ThawHuman Plasma3 cyclesNo significant degradation[5]
Room TemperatureHuman Urine3 hoursStable[3]
On IceHuman Urine3 hoursStable[3]
4°CHuman Urine3 hoursStable[3]

Experimental Protocols

The stability of an analyte in a biological matrix is typically assessed through a series of experiments as part of a bioanalytical method validation, following guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA).

Long-Term Stability Assessment

A typical workflow for assessing the long-term stability of this compound is as follows:

G cluster_0 Sample Preparation cluster_1 Storage cluster_2 Analysis cluster_3 Evaluation prep1 Spike biological matrix with this compound at low and high concentrations prep2 Aliquot samples into multiple storage tubes prep1->prep2 storage Store samples at specified temperatures (e.g., -20°C, -80°C) prep2->storage analysis1 Analyze aliquots at defined time points (e.g., 0, 1, 3, 6 months) storage->analysis1 analysis2 Compare concentrations to freshly prepared samples or time zero samples analysis1->analysis2 eval Assess stability based on the percentage of analyte remaining analysis2->eval

Figure 1. Workflow for Long-Term Stability Assessment.

Freeze-Thaw Stability Assessment

To evaluate the stability of the analyte after repeated freezing and thawing cycles, the following protocol is generally employed:

G cluster_0 Sample Preparation cluster_1 Freeze-Thaw Cycles cluster_2 Analysis prep Prepare spiked matrix samples at low and high concentrations cycle1 Freeze samples at -20°C or -80°C for at least 12 hours prep->cycle1 cycle2 Thaw samples completely at room temperature cycle1->cycle2 cycle3 Repeat for a specified number of cycles (e.g., 3 cycles) cycle2->cycle3 analysis Analyze samples and compare to control samples that have not undergone freeze-thaw cycles cycle3->analysis

Figure 2. Protocol for Freeze-Thaw Stability Evaluation.

Bench-Top Stability Assessment

This experiment determines the stability of the analyte in the biological matrix at ambient laboratory temperatures.

G cluster_0 Sample Preparation cluster_1 Incubation cluster_2 Analysis prep Prepare spiked matrix samples at low and high concentrations incubation Keep samples on the bench-top at room temperature for a specified duration (e.g., 4, 8, 24 hours) prep->incubation analysis Analyze samples and compare concentrations to those of freshly prepared samples incubation->analysis

Figure 3. Procedure for Bench-Top Stability Testing.

Conclusion

Based on the available data for Acetylisoniazid, it is reasonable to infer that this compound is a stable internal standard for the quantification of Acetylisoniazid in biological matrices, provided that appropriate storage and handling procedures are followed. For long-term storage of plasma and other biological samples, temperatures of -70°C or -80°C are strongly recommended to prevent degradation.[4][6] The compound exhibits good stability under short-term bench-top conditions and can withstand multiple freeze-thaw cycles.[5] When developing a new bioanalytical method, it is imperative to perform a thorough validation of the internal standard's stability in the specific matrix and under the exact conditions that will be encountered during sample handling and analysis. This ensures the reliability and accuracy of the resulting data in clinical and research settings.

References

Safety Operating Guide

Proper Disposal of Acetylisoniazid-d4: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: Researchers, scientists, and drug development professionals handling Acetylisoniazid-d4 must adhere to strict disposal protocols to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step instructions for the proper disposal of this compound, based on established guidelines for its non-deuterated parent compound, isoniazid (B1672263). The isotopic labeling in this compound does not significantly alter its chemical properties or associated hazards, making the disposal procedures for isoniazid directly applicable.

It is the responsibility of the waste generator to classify waste and ensure disposal is in accordance with all applicable local, state, and federal regulations.[1] This typically involves treating this compound and any contaminated materials as chemical waste to be handled by a licensed disposal service.

Key Disposal and Safety Information

Proper handling and disposal of this compound are critical. The following table summarizes key safety and disposal information derived from safety data sheets for isoniazid.

ParameterInformationSource(s)
Waste Classification Generator's responsibility to determine if it meets hazardous waste criteria.[1]
Disposal Method Dispose of contents and container via an approved waste disposal plant.[2][3]
Containerization Keep in suitable, closed, and properly labeled containers for disposal.[1][2][3][4]
Spill Cleanup Sweep spilled substance into covered, sealable containers. Moisten to prevent dusting.[2][3]
Personal Protective Equipment (PPE) Wear protective gloves, clothing, and eye/face protection during handling and disposal.[2][3][5]
Environmental Precautions Do not allow to enter sewers or surface/ground water.[6]

Step-by-Step Disposal Protocol for this compound

Follow this experimental protocol for the safe disposal of this compound and associated waste in a laboratory setting.

1. Waste Identification and Segregation:

  • Identify all waste streams containing this compound, including pure compound, solutions, and contaminated labware (e.g., vials, pipette tips, gloves).
  • Segregate this compound waste from other chemical waste unless otherwise instructed by your institution's environmental health and safety (EHS) office.

2. Containerization:

  • Place solid this compound waste into a designated, leak-proof, and sealable container.[1][2] Ensure the container is compatible with the chemical.
  • For liquid waste containing this compound, use a designated, sealed, and leak-proof container.
  • Do not mix incompatible waste streams in the same container.

3. Labeling:

  • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
  • Include the concentration and quantity of the waste.
  • Follow all institutional and regulatory labeling requirements.

4. Storage:

  • Store the sealed waste container in a designated, secure, and well-ventilated waste accumulation area.
  • Keep away from heat, ignition sources, and incompatible materials such as strong oxidizing agents.[4]

5. Disposal Request:

  • Arrange for pickup and disposal through your institution's EHS office or a licensed chemical waste disposal contractor.
  • Do not dispose of this compound down the drain or in regular solid waste.[6]

6. Spill Management:

  • In case of a spill, evacuate the immediate area if necessary.
  • Wear appropriate PPE, including a respirator if dust is generated.
  • Carefully sweep up solid material, moistening it first to prevent dusting.[2][3]
  • Collect the spilled material and any contaminated cleaning supplies in a sealed container for disposal as hazardous waste.[2]
  • Clean the spill area thoroughly with soap and water.[1][4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

This compound Disposal Workflow cluster_0 Waste Generation & Segregation cluster_1 Preparation for Disposal cluster_2 Final Disposal cluster_3 Spill Response start This compound Waste Generated waste_type Identify Waste Type (Solid, Liquid, Contaminated Labware) start->waste_type segregate Segregate from other waste streams waste_type->segregate containerize Place in a labeled, sealed container segregate->containerize store Store in designated waste area containerize->store request_pickup Request pickup by licensed waste disposal service store->request_pickup disposed Waste Disposed request_pickup->disposed spill Spill Occurs ppe Wear appropriate PPE spill->ppe contain Contain and clean up spill ppe->contain spill_waste Collect spill waste in a sealed container contain->spill_waste spill_waste->containerize

Caption: Workflow for the safe disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.